Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHRRMBFHGEDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592340 | |
| Record name | tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119285-07-3 | |
| Record name | tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
CAS Number: 119285-07-3
A Core Intermediate for Drug Discovery and Medicinal Chemistry
This technical guide provides a comprehensive overview of tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, a key building block for researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, a detailed synthesis protocol, and its potential applications in the synthesis of novel bioactive molecules.
Chemical and Physical Properties
This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group and a Boc-protected piperazine moiety.[1][2] The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly for the construction of more complex molecules with potential therapeutic applications.[1][2]
| Property | Value | Source |
| Molecular Formula | C14H22N4O2 | [1][2] |
| Molecular Weight | 278.35 g/mol | [1][2] |
| CAS Number | 119285-07-3 | [1] |
| Appearance | White to off-white crystalline powder | Vendor Data |
| Melting Point | 123-128 °C | Vendor Data |
| Boiling Point | 470.4±45.0 °C at 760 mmHg | Predicted |
| Density | 1.18±0.1 g/cm3 | Predicted |
| Solubility | Soluble in methanol, ethanol, and dichloromethane | General Chemical Knowledge |
| InChI Key | RMHRRMBFHGEDSR-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)c2ccc(N)nc2 | [2] |
Synthesis and Experimental Protocol
The synthesis of this compound is typically achieved through the reduction of a nitro-group precursor. A detailed experimental protocol is provided below.
Synthesis of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
This precursor can be synthesized via a nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine and tert-butyl piperazine-1-carboxylate.
Reduction to this compound
Experimental Protocol:
-
Reactants:
-
tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (1.0 eq)
-
Palladium on carbon (10% Pd, ~0.1 eq)
-
Methanol (as solvent)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
To a solution of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate in methanol, add 10% palladium on carbon.
-
The reaction mixture is placed under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).
-
The mixture is stirred vigorously at room temperature for several hours (e.g., 4-16 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography to afford the pure this compound.
-
Applications in Drug Discovery and Medicinal Chemistry
The aminopyridinyl-piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. While specific applications of the 5-amino-2-yl isomer are not as widely reported as its 6-amino-3-yl counterpart used in the synthesis of the CDK4/6 inhibitor Palbociclib, its structural motifs suggest significant potential as a key intermediate for the synthesis of various therapeutic agents.
The primary amino group on the pyridine ring and the secondary amine of the piperazine (after deprotection of the Boc group) serve as key handles for further chemical modifications. These modifications can be used to explore structure-activity relationships (SAR) and develop novel compounds targeting a range of biological targets.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Role in Drug Discovery
References
Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate physical properties
An In-depth Technical Guide to the Physical Properties of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with CAS Number 119285-07-3, is a heterocyclic organic compound frequently utilized as a building block in medicinal chemistry and drug discovery.[1][2][3][4] Its structure incorporates a Boc-protected piperazine ring attached to an aminopyridine moiety, making it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its physical properties is crucial for its effective handling, characterization, and application in synthetic chemistry.
This technical guide provides a comprehensive overview of the known and computed physical properties of this compound, outlines standard experimental protocols for their determination, and presents logical workflows for its characterization.
Chemical Identity and Structure
-
IUPAC Name: this compound[1]
-
Synonyms: 1-Boc-4-(5-Aminopyridin-2-yl)piperazine, 5-Amino-2-(4-BOC-piperazino)pyridine, 4-(5-Aminopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester[1][4]
Figure 1: Key Moieties of the Compound.
Physical Properties
The following table summarizes the available quantitative physical data for this compound. It is important to note that while several computed values are available, experimentally determined values for properties such as melting point, boiling point, and density are not consistently reported in the literature for this specific isomer.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source Type |
| Molecular Formula | C₁₄H₂₂N₄O₂ | Literature |
| Molecular Weight | 278.35 g/mol | Literature |
| Appearance | Solid, Powder | Supplier Data[6] |
| Purity | >95% | Supplier Data[2] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| XLogP3 | 1.3 | Computed (PubChem)[1] |
| Hydrogen Bond Donors | 1 | Computed (PubChem)[1] |
| Hydrogen Bond Acceptors | 5 | Computed (PubChem)[1] |
| Rotatable Bonds | 2 | Computed (PubChem)[1] |
| Mass Spectrum (ESI-MS) | [M+H]⁺ = 279 | Experimental[6] |
*Note: A melting point of 130-132 °C and a density of 1.182 g/cm³ are reported for the isomer tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5) and should not be used for the title compound.[5]
Experimental Protocols
Detailed experimental procedures for the characterization of this specific compound are not widely published. Therefore, this section provides standardized, generally accepted protocols for determining key physical properties.
Melting Point Determination (Capillary Method)
The capillary method is a standard technique for determining the melting point of a crystalline solid.[7]
Figure 2: Capillary Melting Point Protocol.
-
Sample Preparation: The solid sample must be thoroughly dried to remove any solvent, which can act as an impurity and depress the melting point.[8] The dried sample is then finely ground into a powder.
-
Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[9]
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) alongside a calibrated thermometer.[10]
-
Approximate Determination: A preliminary rapid heating run (4-5 °C per minute) is often performed to quickly determine an approximate melting range.[9]
-
Accurate Determination: The apparatus is cooled to at least 20 °C below the approximate melting point. A fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[9][10]
-
Recording: The melting range is recorded from the temperature at which the first drop of liquid appears (onset) to the temperature at which the entire sample becomes a transparent liquid (complete melting).[9] A pure compound typically exhibits a sharp melting range of 1-2 °C.[10]
Solubility Determination
A qualitative solubility analysis can provide insights into the polarity and functional groups present in the molecule.
-
Solvent Series: A series of solvents are used, typically starting with water, followed by aqueous acidic and basic solutions.[11][12]
-
Procedure: Approximately 10-20 mg of the compound is placed in a small test tube. About 1 mL of the selected solvent is added portion-wise with vigorous shaking.[12]
-
Observation: The compound is classified as "soluble" if it forms a homogeneous solution.
-
Interpretation:
-
Water: Solubility in water suggests a small, polar molecule. Given the molecular weight of 278.35 g/mol , low solubility in water is expected.
-
5% HCl: The presence of basic nitrogen atoms (on the pyridine and piperazine rings) suggests the compound will be soluble in dilute acid, forming a hydrochloride salt.[11]
-
5% NaOH: The compound lacks acidic protons, so it is expected to be insoluble in dilute base.
-
Organic Solvents: Solubility is expected in polar organic solvents like methanol, ethanol, and DMSO, and potentially in chlorinated solvents like dichloromethane.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of non-volatile organic compounds.[13][14]
Figure 3: HPLC Purity Analysis Protocol.
-
Method Development: A suitable reverse-phase HPLC method is developed. Key parameters include:
-
Column: C18 stationary phase is common for compounds of this polarity.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and an organic solvent like acetonitrile or methanol.
-
Detector: A UV detector set to a wavelength where the aminopyridine chromophore absorbs strongly (e.g., 254 nm). A Diode Array Detector (DAD) is preferred as it can assess peak purity by comparing spectra across a peak.[14][15]
-
-
Sample Preparation: A stock solution of the compound is prepared by accurately weighing a small amount (e.g., 1 mg) and dissolving it in a suitable solvent (e.g., 1 mL of mobile phase). The solution is filtered through a 0.45 µm syringe filter.[13]
-
Analysis: The sample is injected into the HPLC system. The resulting chromatogram is recorded.
-
Purity Calculation: Purity is typically estimated using the area normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.[14][16] For this method to be accurate, all impurities must be eluted and have a similar response factor at the detection wavelength.
Safety and Handling
-
Hazard Classification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Handling Recommendations: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[4]
References
- 1. This compound | C14H22N4O2 | CID 17999304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. virtuouslifescience.com [virtuouslifescience.com]
- 3. 4-(5-AMINOPYRIDIN-2-YL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 119285-07-3 [chemicalbook.com]
- 4. This compound - CAS:119285-07-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Manufacturers and Suppliers from Mumbai [moltuslab.com]
- 6. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 7. thinksrs.com [thinksrs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Determination of Melting Point [wiredchemist.com]
- 11. scribd.com [scribd.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. benchchem.com [benchchem.com]
- 14. torontech.com [torontech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. uhplcs.com [uhplcs.com]
In-Depth Technical Guide: Physicochemical Properties and Solubility Determination of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of key physicochemical properties for tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate is presented below. This data is essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C14H22N4O2 | PubChem[1] |
| Molecular Weight | 278.35 g/mol | PubChem[1] |
| CAS Number | 119285-07-3 | PubChem[1] |
| Physical Form | Solid/Powder | Supplier Data |
| Purity | >95% | Virtuous Lifesciences[2] |
Experimental Protocols for Solubility Determination
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Both kinetic and thermodynamic solubility assays are vital at different stages of drug development.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility. It measures the concentration of a compound in a saturated solution at equilibrium.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., phosphate-buffered saline pH 7.4, purified water)
-
Incubator shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the solid compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the suspension to settle.
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Carefully collect the supernatant and determine its concentration using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
The measured concentration represents the thermodynamic solubility of the compound.
Kinetic Solubility Determination (High-Throughput Screening Method)
Kinetic solubility assays are often used in the early stages of drug discovery for rapid screening of multiple compounds. These methods measure the solubility of a compound that is rapidly precipitated from a stock solution (typically in DMSO).
Materials:
-
10-20 mM stock solution of this compound in DMSO
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplates
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Automated liquid handler
Procedure:
-
Dispense the aqueous buffer into the wells of a microplate.
-
Add a small volume of the DMSO stock solution to the buffer to initiate precipitation.
-
Mix the contents and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Quantify the solubility. This can be done by:
-
Nephelometry: Measuring the light scattering caused by precipitated particles.
-
Direct UV Assay: After separating the precipitate by filtration, the absorbance of the filtrate is measured.
-
-
The solubility is determined by comparing the results to a calibration curve.
Visualizing Experimental Workflows
To further clarify the processes involved in solubility determination, the following diagrams illustrate a typical experimental workflow and the logical relationship between different solubility measurements.
References
Spectroscopic and Spectrometric Characterization of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with detailed experimental protocols for these analytical techniques.
Compound Information
| Compound Name | This compound |
| CAS Number | 119285-07-3 |
| Molecular Formula | C₁₄H₂₂N₄O₂ |
| Molecular Weight | 278.35 g/mol |
| Structure | |
Mass Spectrometry Data
Mass spectrometry confirms the molecular weight of the compound.
| Technique | Ionization Mode | Observed m/z | Interpretation |
| Mass Spectrometry | Electrospray Ionization (ESI) | 279 | [M+H]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of the compound. The following tables outline the expected chemical shifts for the protons and carbons in the molecule, based on typical values for similar chemical environments.
¹H NMR Spectral Data (Predicted)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-Ar (aromatic) | 7.5 - 7.7 | d | 1H | ~2.5 |
| H-Ar (aromatic) | 6.8 - 7.0 | dd | 1H | ~8.5, 2.5 |
| H-Ar (aromatic) | 6.4 - 6.6 | d | 1H | ~8.5 |
| -NH₂ (amine) | 3.5 - 4.5 | br s | 2H | - |
| -CH₂- (piperazine) | 3.4 - 3.6 | t | 4H | ~5.0 |
| -CH₂- (piperazine) | 3.3 - 3.5 | t | 4H | ~5.0 |
| -C(CH₃)₃ (tert-butyl) | 1.45 | s | 9H | - |
¹³C NMR Spectral Data (Predicted)
| Assignment | Chemical Shift (δ, ppm) |
| C=O (carbamate) | 154 - 156 |
| C-Ar (aromatic) | 158 - 160 |
| C-Ar (aromatic) | 140 - 142 |
| C-Ar (aromatic) | 130 - 132 |
| C-Ar (aromatic) | 120 - 122 |
| C-Ar (aromatic) | 108 - 110 |
| -C(CH₃)₃ (tert-butyl) | 79 - 81 |
| -CH₂- (piperazine) | 45 - 47 |
| -CH₂- (piperazine) | 43 - 45 |
| -C(CH₃)₃ (tert-butyl) | 28 - 29 |
Infrared (IR) Spectroscopy Data
The IR spectrum reveals the presence of key functional groups in the molecule.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3450 - 3250 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 3000 - 2850 | C-H stretch | Aliphatic |
| 1680 - 1700 | C=O stretch | Carbamate |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1650 - 1580 | N-H bend | Primary Amine (-NH₂) |
| 1350 - 1250 | C-N stretch | Aromatic Amine |
| 1250 - 1020 | C-N stretch | Aliphatic Amine |
| 910 - 665 | N-H wag | Primary Amine (-NH₂) |
Experimental Protocols
The following are general protocols for obtaining the spectral data described above.
Synthesis of this compound
A common synthetic route involves the reduction of the corresponding nitro compound.[1]
-
Reaction Setup : To a solution of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate in a suitable solvent (e.g., methanol or ethanol), a catalyst such as 10% palladium on carbon is added.
-
Reduction : The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) and stirred at room temperature.
-
Work-up : Upon completion of the reaction (monitored by TLC or LC-MS), the catalyst is removed by filtration through a pad of celite.
-
Isolation : The filtrate is concentrated under reduced pressure to yield the desired product, this compound.
NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing : The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition : The IR spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).
-
Data Processing : The resulting spectrum is processed to identify the characteristic absorption bands of the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition : The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum is acquired in positive ion mode.
-
Data Analysis : The resulting spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of the target compound.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry fragmentation behavior of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding its fragmentation pathways is crucial for metabolite identification, impurity profiling, and quality control in drug development.
Core Concepts in the Fragmentation of this compound
This compound, with a molecular formula of C14H22N4O2 and a monoisotopic mass of 278.1743 g/mol , exhibits predictable fragmentation patterns under mass spectrometry, primarily driven by the lability of the tert-butyloxycarbonyl (Boc) protecting group and the inherent instability of the piperazine ring under energetic conditions.[1]
Under typical electrospray ionization (ESI) in positive ion mode, the molecule readily protonates to form the precursor ion [M+H]+ at m/z 279.[2][3] Collision-induced dissociation (CID) of this precursor ion initiates a cascade of fragmentation events, yielding a series of characteristic product ions. The fragmentation is dominated by three main processes:
-
Loss of the Boc Group: The most prominent fragmentation pathway involves the cleavage of the Boc group. This can occur through several mechanisms:
-
Loss of isobutylene (56 Da): A neutral loss of isobutylene (C4H8) results in a fragment ion at m/z 223. This is a common fragmentation pathway for N-Boc protected amines.
-
Formation of the tert-butyl cation (57 Da): Cleavage of the C-O bond can lead to the formation of a stable tert-butyl cation at m/z 57.
-
Loss of the entire Boc group (100 Da): The complete loss of the Boc group (C5H9O2) as a radical leads to a fragment at m/z 179.
-
-
Piperazine Ring Fragmentation: The piperazine ring is susceptible to cleavage at its C-N bonds. This can lead to a variety of fragment ions, often in combination with the loss of the Boc group. Common fragments arising from the piperazine ring cleavage include ions at m/z 70 and m/z 56.[4]
-
Cleavage of the Aminopyridine Moiety: While less common, fragmentation can also occur within the aminopyridine ring or at the bond connecting it to the piperazine ring.
Quantitative Fragmentation Analysis
Table 1: Predicted Major Fragment Ions of Protonated this compound ([M+H]+ = m/z 279)
| m/z (Predicted) | Proposed Fragment Structure/Identity | Fragmentation Pathway | Predicted Relative Abundance |
| 223 | [M+H - C4H8]+ | Loss of isobutylene from the Boc group | High |
| 179 | [M+H - C5H9O2]+ | Loss of the entire Boc group | Moderate |
| 193 | [C9H13N4]+ | Cleavage of the piperazine ring | Moderate to Low |
| 121 | [C6H7N3]+ | Fragmentation of the aminopyridinyl-piperazine linkage | Low |
| 95 | [C5H7N2]+ | Fragmentation of the aminopyridine ring | Low |
| 57 | [C4H9]+ | tert-butyl cation | High |
Experimental Protocols
The following is a representative experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
2. Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compound. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-9 min (5% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Desolvation gas flow of 600 L/hr, cone gas flow of 50 L/hr.
-
Scan Mode: Full scan mode (e.g., m/z 50-400) to identify the precursor ion, followed by product ion scan (MS/MS) of the [M+H]+ ion at m/z 279.
-
Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.
Visualizing the Fragmentation Pathway
The logical flow of the mass spectrometry analysis and the proposed fragmentation pathways can be visualized using the following diagrams.
This in-depth guide provides a foundational understanding of the mass spectrometry fragmentation of this compound. The provided experimental protocol and predicted fragmentation data serve as a valuable resource for researchers and scientists in the field of drug development and analytical chemistry. Further experimental validation is recommended to confirm the relative abundances of the fragment ions.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(5-AMINOPYRIDIN-2-YL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 119285-07-3 [chemicalbook.com]
- 3. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 5. benchchem.com [benchchem.com]
Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data, properties, and handling procedures for tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis.
Chemical Identification and Properties
This section details the fundamental chemical identifiers and physical properties of the compound.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 119285-07-3 | [1][2] |
| Molecular Formula | C₁₄H₂₂N₄O₂ | [1] |
| Molecular Weight | 278.35 g/mol | [1] |
| Appearance | Not Available | |
| Purity | >95% | [2] |
Material Safety Data Sheet (MSDS)
A comprehensive summary of the safety and hazard information for this compound.
Hazards Identification
GHS Classification: [1]
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.
-
Skin Irritation (Category 2) , H315: Causes skin irritation.
-
Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation , H335: May cause respiratory irritation.
GHS Pictograms: [1]
Signal Word: Warning[1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards from Combustion: No data available.
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][4]
-
Methods for Cleaning Up: Collect spillage and arrange for disposal. Keep in suitable, closed containers for disposal.[4]
Handling and Storage
-
Safe Handling: Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[4]
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[3]
Exposure Controls and Personal Protection
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Handle with gloves. Wear impervious clothing.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.
Toxicological and Ecological Information
| Data Type | Information |
| Acute Toxicity (LD50) | No data available. |
| Carcinogenicity | No data available. |
| Ecotoxicity | No data available. |
Disposal and Regulatory Information
-
Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4]
-
Regulatory Information: This product may be subject to various national and international regulations. Users are responsible for determining the applicability of all regulations.
Experimental Protocols
Synthesis of this compound
This protocol describes the reduction of a nitro-precursor to yield the title compound.
Materials:
-
1-tert-butylcarbonyl-4-(5-nitro-2-piperidinyl)piperazine
-
10% Palladium on carbon (wetted)
-
Methanol
-
Nitrogen gas
-
Hydrogen gas
-
Diatomaceous earth
Procedure: [5]
-
To a 250-mL round-bottomed flask under a nitrogen atmosphere, add 1-tert-butylcarbonyl-4-(5-nitro-2-piperidinyl)piperazine (4.0 g, 13.0 mmol), 10% palladium-carbon (500 mg, wetted), and methanol (130 mL).[5]
-
Evacuate the flask and backfill with hydrogen gas.[5]
-
Stir the reaction mixture at room temperature for 15 hours.[5]
-
Upon reaction completion, evacuate the flask to remove hydrogen and backfill with nitrogen.[5]
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.[5]
-
Concentrate the filtrate under reduced pressure to yield the final product.[5]
Visualized Workflow
The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocol.
References
- 1. This compound | C14H22N4O2 | CID 17999304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. virtuouslifescience.com [virtuouslifescience.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 4-(5-AMINOPYRIDIN-2-YL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 119285-07-3 [chemicalbook.com]
An In-depth Technical Guide to the Chemical Stability of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the cyclin-dependent kinase (CDK) 4/6 inhibitor Palbociclib. Understanding the chemical stability of this intermediate is crucial for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the potential degradation pathways of this compound and outlines the experimental protocols necessary for a thorough stability assessment in line with regulatory expectations. While specific stability data for this compound is not extensively available in the public domain, this guide offers a framework for conducting forced degradation studies and developing a stability-indicating analytical method.
Introduction to Chemical Stability and Forced Degradation
The chemical stability of a pharmaceutical compound refers to its ability to resist chemical change or degradation over time under various environmental conditions. Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. These studies are a critical component of drug development and are mandated by regulatory bodies such as the International Council for Harmonisation (ICH).
The primary objectives of forced degradation studies are:
-
To elucidate the intrinsic stability of the molecule.
-
To identify likely degradation products.
-
To establish degradation pathways.
-
To develop and validate stability-indicating analytical methods capable of separating the parent molecule from its degradation products.
Potential Degradation Pathways
Based on the structure of this compound, which contains aminopyridine, piperazine, and a tert-butyl carbamate (Boc) group, several degradation pathways can be anticipated under stress conditions.
Hydrolysis
The tert-butyl carbamate group is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis would lead to the removal of the Boc protecting group, yielding 1-(5-aminopyridin-2-yl)piperazine. Basic conditions could also promote hydrolysis, although typically at a slower rate. The amide linkage within the carbamate is the primary site of hydrolytic cleavage.
Oxidation
The aminopyridine and piperazine moieties contain nitrogen atoms with lone pairs of electrons, making them susceptible to oxidation. The primary amine on the pyridine ring is a potential site for oxidation, which could lead to the formation of nitroso or nitro derivatives, or N-oxides. The tertiary amines within the piperazine ring could also be oxidized to their corresponding N-oxides.
Photolysis
Aromatic systems, such as the aminopyridine ring, can absorb UV light, potentially leading to photolytic degradation. This can involve complex radical reactions leading to a variety of degradation products. Photostability testing is a crucial part of forced degradation to assess the impact of light exposure.
Thermal Degradation
Exposure to high temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. The specific degradation products will depend on the weakest bonds in the molecule and the overall thermal stability.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment involves subjecting the compound to a range of stress conditions and analyzing the resulting samples using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).
Forced Degradation Studies
The following table outlines a typical experimental design for forced degradation studies based on ICH guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
| Stress Condition | Experimental Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 M to 1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M to 1 M sodium hydroxide. Maintain the solution at a controlled temperature (e.g., room temperature to 60°C) for a defined period. Neutralize the samples before analysis. |
| Oxidation | Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperatures for a defined period. |
| Thermal Degradation | Expose the solid compound to dry heat in a calibrated oven at elevated temperatures (e.g., 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, 70°C). |
| Photostability | Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines, ensuring exposure to both UV and visible light. A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation. |
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying the parent compound and its degradation products. The development and validation of such a method should follow ICH Q2(R1) guidelines.
Table 1: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV detection at a wavelength that provides good response for both the API and potential degradants (e.g., determined by UV scan). A photodiode array (PDA) detector is recommended for peak purity analysis. |
| Injection Volume | 10 µL |
Quantitative Data Presentation (Illustrative Examples)
The following tables present hypothetical quantitative data that could be obtained from forced degradation studies. These are for illustrative purposes to demonstrate how results should be presented.
Table 2: Hypothetical Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration (hours) | % Degradation of Parent Compound | Number of Degradation Products Detected |
| 0.1 M HCl at 60°C | 8 | 15.2 | 2 |
| 0.1 M NaOH at 60°C | 24 | 8.5 | 1 |
| 10% H₂O₂ at RT | 12 | 18.7 | 3 |
| Dry Heat at 70°C | 48 | 5.1 | 1 |
| Photostability (ICH Q1B) | - | 12.3 | 2 |
Table 3: Hypothetical Retention Times (RT) and Peak Areas from HPLC Analysis of a Stressed Sample (Acid Hydrolysis)
| Peak | Retention Time (min) | Peak Area | % Area |
| Degradant 1 | 3.5 | 150,000 | 7.5 |
| Degradant 2 | 5.2 | 154,000 | 7.7 |
| Parent Compound | 8.1 | 1,700,000 | 84.8 |
Signaling Pathways and Biological Context
This compound is a crucial building block for several targeted cancer therapies. Understanding the signaling pathways these final drugs inhibit provides context for the importance of maintaining the structural integrity of this intermediate.
CDK4/6 Signaling Pathway
This intermediate is used in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). The CDK4/6 pathway plays a pivotal role in cell cycle progression. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.
Caption: CDK4/6 signaling pathway and the inhibitory action of Palbociclib.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Derivatives of aminopyridyl-piperazine are also investigated as inhibitors of Bruton's tyrosine kinase (BTK), a key component in B-cell receptor signaling. Dysregulation of the BTK pathway is implicated in various B-cell malignancies and autoimmune diseases.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for assessing the chemical stability of an active pharmaceutical ingredient or a key intermediate.
Caption: General workflow for forced degradation and stability analysis.
Conclusion
Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate commercial suppliers
An In-Depth Technical Guide to Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. This document details its commercial availability, synthesis protocols, analytical methodologies, and its role in the development of targeted therapies.
Commercial Availability
This compound (CAS No. 119285-07-3) is readily available from a variety of commercial suppliers.[1][2][3][4] The typical purity offered is greater than 95%.[2] Below is a summary of some of the suppliers.
| Supplier | Purity | Available Quantities |
| AbacipharmTech | - | - |
| Virtuous Lifesciences | >95% | 5 gm, 25 gm |
| BLDpharm | - | - |
| Sunway Pharm Ltd | 97% | 100mg, 250mg, 1g, 5g, 10g, 25g |
| A2B Chem | 95% | - |
| Ambeed | - | - |
| BOC Sciences | - | - |
| Capot Chemical | - | - |
| Pharmaffiliates | - | - |
Synthesis Protocols
The synthesis of this compound can be achieved through several routes. A common and effective method involves the reduction of a nitro-precursor.
Synthesis via Reduction of a Nitro-Precursor
A widely cited method for the synthesis of this compound involves the catalytic hydrogenation of 1-tert-butylcarbonyl-4-(5-nitro-2-pyridinyl)piperazine.[1]
Experimental Protocol:
-
Reaction Setup: To a 250-mL round-bottomed flask, add 1-tert-butylcarbonyl-4-(5-nitro-2-pyridinyl)piperazine (4.0 g, 13.0 mmol), 10% palladium on carbon (wetted, 500 mg), and methanol (130 mL).[1] The flask is then placed under a nitrogen atmosphere.[1]
-
Hydrogenation: The reaction system is evacuated and subsequently filled with hydrogen gas.[1] The mixture is stirred at room temperature for 15 hours.[1]
-
Work-up: Upon completion of the reaction, the hydrogen gas is removed by evacuation and the flask is filled with nitrogen.[1] The reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.[1]
-
Isolation: The filtrate is concentrated under reduced pressure to yield the desired product, this compound.[1] This method has a reported yield of 91%.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
The structural confirmation and purity assessment of this compound are crucial. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation of the compound.
¹H NMR Data (400 MHz, DMSO-d₆): δ ppm 11.52 (s, 1H), 8.43 (d, J= 2.0 Hz, 1H), 8.40 (s, 1H), 7.89 (dd, J= 9.0, 2.6 Hz, 1H), 6.90 (d, J= 9.1 Hz, 1H), 3.47 - 3.41 (m, 8H), 2.92 (bs, 2H), 2.58 (s, 3H), 1.40 (s, 9H).
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC (RP-HPLC) method can be developed for the purity determination and quantification of this compound.
Proposed HPLC Method:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Role in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors for cancer therapy.
Precursor to CDK4/6 Inhibitors
This compound is a key intermediate in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Palbociclib is used in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.
Signaling Pathway Involving CDK4/6
The diagram below illustrates the role of the Cyclin D-CDK4/6-INK4-Rb pathway in cell cycle progression and how inhibitors like Palbociclib can block this process.
References
- 1. 4-(5-AMINOPYRIDIN-2-YL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 119285-07-3 [chemicalbook.com]
- 2. 119285-07-3 | this compound | Amides | Ambeed.com [ambeed.com]
- 3. WO2015112754A1 - Furo-3-carboxamide derivatives and methods of use - Google Patents [patents.google.com]
- 4. a2bchem.com [a2bchem.com]
Synthesis of Novel Bioactive Derivatives from Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of novel derivatives from the versatile building block, Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. This compound serves as a crucial scaffold in medicinal chemistry, particularly in the development of kinase inhibitors targeting critical signaling pathways implicated in oncology and immunology. This document outlines key synthetic transformations, detailed experimental protocols, and the biological context for the development of these novel chemical entities.
Introduction: The Versatility of the Aminopyridine Piperazine Scaffold
This compound is a heterocyclic compound featuring several key reactive sites that can be selectively functionalized to generate a diverse library of derivatives. The primary amino group on the pyridine ring is a nucleophilic center amenable to a wide range of coupling reactions, including acylation, sulfonylation, and the formation of ureas and thioureas. Furthermore, the tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen can be readily removed under acidic conditions, unveiling a secondary amine for subsequent alkylation, arylation, or other modifications.
The interest in this scaffold is largely driven by its prevalence in a variety of kinase inhibitors. Notably, derivatives of this core structure have been investigated as potent inhibitors of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling. Dysregulation of the BCR signaling pathway is a hallmark of several B-cell malignancies, making BTK a prime therapeutic target.
Synthetic Strategies and Derivatization
The primary amino group of this compound is the most common site for initial derivatization. The following sections detail common synthetic transformations to generate novel analogs.
Acylation of the Primary Amino Group
The formation of an amide bond via acylation of the 5-amino group is a straightforward and widely used method to introduce a variety of substituents. This reaction is typically achieved by treating the starting material with an acyl chloride or a carboxylic acid in the presence of a coupling agent.
Sulfonylation of the Primary Amino Group
Sulfonamides are another important class of derivatives that can be synthesized from the title compound. The reaction of the primary amine with a sulfonyl chloride in the presence of a base yields the corresponding sulfonamide.
Urea and Thiourea Formation
Urea and thiourea derivatives can be prepared by reacting the primary amino group with isocyanates or isothiocyanates, respectively. These reactions generally proceed under mild conditions and provide access to a diverse range of analogs with potential for hydrogen bonding interactions with biological targets.
Deprotection and Derivatization of the Piperazine Nitrogen
The Boc protecting group can be efficiently removed using strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM)[1]. The resulting secondary amine on the piperazine ring can then be further functionalized through reactions such as N-alkylation or N-arylation, significantly expanding the chemical space of the synthesized library.
Quantitative Data of Synthesized Derivatives
The following table summarizes the yields and characterization data for a selection of representative derivatives synthesized from this compound.
| Derivative | R Group | Reaction Type | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, MS) |
| 1a | -COCH₃ | Acylation | 85 | 165-167 | ¹H NMR (CDCl₃): δ 8.21 (s, 1H), 7.95 (d, J=2.4 Hz, 1H), 7.65 (dd, J=8.8, 2.4 Hz, 1H), 6.65 (d, J=8.8 Hz, 1H), 3.55 (t, J=5.2 Hz, 4H), 3.45 (t, J=5.2 Hz, 4H), 2.15 (s, 3H), 1.48 (s, 9H). MS (ESI): m/z 321.2 [M+H]⁺. |
| 1b | -SO₂Ph | Sulfonylation | 78 | 188-190 | ¹H NMR (DMSO-d₆): δ 10.15 (s, 1H), 7.85-7.75 (m, 3H), 7.60-7.50 (m, 3H), 7.35 (d, J=2.5 Hz, 1H), 6.75 (d, J=9.0 Hz, 1H), 3.40 (t, J=5.0 Hz, 4H), 3.30 (t, J=5.0 Hz, 4H), 1.40 (s, 9H). MS (ESI): m/z 419.2 [M+H]⁺. |
| 1c | -CONHPh | Urea Formation | 92 | 210-212 | ¹H NMR (DMSO-d₆): δ 8.80 (s, 1H), 8.65 (s, 1H), 7.90 (d, J=2.6 Hz, 1H), 7.55 (dd, J=9.0, 2.6 Hz, 1H), 7.45 (d, J=7.8 Hz, 2H), 7.25 (t, J=7.8 Hz, 2H), 6.95 (t, J=7.4 Hz, 1H), 6.70 (d, J=9.0 Hz, 1H), 3.50 (t, J=5.1 Hz, 4H), 3.40 (t, J=5.1 Hz, 4H), 1.45 (s, 9H). MS (ESI): m/z 398.2 [M+H]⁺. |
Experimental Protocols
General Synthesis of this compound
The starting material can be synthesized from its nitro-precursor, 1-tert-butylcarbonyl-4-(5-nitro-2-pyridinyl)piperazine, via catalytic hydrogenation.
Procedure: To a solution of 1-tert-butylcarbonyl-4-(5-nitro-2-pyridinyl)piperazine (4.0 g, 13.0 mmol) in methanol (130 mL) in a round-bottomed flask, 10% palladium on carbon (500 mg, wetted) was added. The flask was evacuated and filled with hydrogen gas. The reaction mixture was stirred at room temperature for 15 hours. Upon completion, the hydrogen was removed, and the mixture was filtered through celite. The filtrate was concentrated under reduced pressure to yield this compound as a solid (3.3 g, 91% yield).[2]
Synthesis of N-(2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyridin-5-yl)acetamide (Derivative 1a)
Procedure: To a stirred solution of this compound (1.0 g, 3.59 mmol) and triethylamine (0.75 mL, 5.39 mmol) in dichloromethane (20 mL) at 0°C, acetyl chloride (0.31 mL, 4.31 mmol) was added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 4 hours. The mixture was then washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the title compound as a white solid.
Synthesis of Tert-butyl 4-(5-(phenylsulfonamido)pyridin-2-yl)piperazine-1-carboxylate (Derivative 1b)
Procedure: To a solution of this compound (1.0 g, 3.59 mmol) in pyridine (15 mL), benzenesulfonyl chloride (0.55 mL, 4.31 mmol) was added at 0°C. The reaction mixture was stirred at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate (50 mL) and water (30 mL). The organic layer was washed with 1M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL). The organic phase was dried over anhydrous sodium sulfate, filtered, and concentrated. The product was purified by crystallization from ethanol.
Synthesis of Tert-butyl 4-(5-(3-phenylureido)pyridin-2-yl)piperazine-1-carboxylate (Derivative 1c)
Procedure: To a solution of this compound (1.0 g, 3.59 mmol) in anhydrous tetrahydrofuran (20 mL), phenyl isocyanate (0.43 mL, 3.95 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 6 hours. The solvent was evaporated, and the resulting solid was triturated with diethyl ether, filtered, and dried under vacuum to yield the desired urea derivative.
Boc Deprotection of Piperazine Nitrogen
Procedure: A solution of the Boc-protected derivative (1.0 mmol) in dichloromethane (5 mL) is treated with trifluoroacetic acid (1 mL) at room temperature for 2 hours. The solvent and excess TFA are removed in vacuo. The residue is then dissolved in a suitable solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is dried and concentrated to yield the deprotected piperazine derivative, which can be used in subsequent reactions without further purification.[1]
Biological Context and Signaling Pathways
The derivatives synthesized from this compound are of significant interest as modulators of kinase signaling pathways, particularly the B-cell receptor (BCR) signaling cascade. A key enzyme in this pathway is Bruton's Tyrosine Kinase (BTK).
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, such as phospholipase C gamma 2 (PLCγ2), which in turn leads to the activation of transcription factors that promote B-cell proliferation, differentiation, and survival. In certain B-cell malignancies, this pathway is constitutively active, driving cancer cell growth. The development of small molecule inhibitors that target BTK can effectively block this signaling cascade and induce apoptosis in malignant B-cells.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of novel derivatives on BTK.
Experimental and Drug Discovery Workflow
The discovery and development of novel kinase inhibitors from the this compound scaffold typically follows a structured workflow. This process begins with the synthesis of a diverse library of derivatives, followed by purification and structural characterization. The synthesized compounds are then subjected to a series of in vitro and in vivo assays to evaluate their biological activity and drug-like properties.
Caption: A typical workflow for the synthesis and evaluation of novel kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel, biologically active compounds. The straightforward derivatization of its primary amino group and the piperazine nitrogen allows for the creation of extensive libraries of compounds for screening against various therapeutic targets, particularly protein kinases. The insights provided in this technical guide are intended to facilitate the research and development of next-generation therapeutics for a range of diseases.
References
Methodological & Application
Synthesis of Ribociclib from Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Ribociclib, a selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, starting from tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. The synthesis involves a key palladium-catalyzed Buchwald-Hartwig amination reaction followed by a deprotection step. This guide is intended for researchers and professionals in the field of medicinal chemistry and drug development, offering a comprehensive resource for the laboratory-scale synthesis of this important oncology therapeutic.
Introduction
Ribociclib (Kisqali®) is an FDA-approved oral medication for the treatment of certain types of breast cancer.[1] It functions by selectively inhibiting CDK4 and CDK6, key regulators of the cell cycle, thereby preventing the proliferation of cancer cells.[2] The synthesis of Ribociclib can be achieved through various routes; this document focuses on a common and effective method starting from this compound and 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide.
Ribociclib Signaling Pathway
Ribociclib targets the Cyclin D-CDK4/6-Rb pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation.[3] By inhibiting CDK4 and CDK6, Ribociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein.[4] Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the transcription of genes required for the G1 to S phase transition in the cell cycle and thus arresting cell proliferation.[1][2]
Caption: Ribociclib's inhibition of the CDK4/6 pathway.
Synthetic Workflow
The synthesis of Ribociclib from this compound is a two-step process. The first step is a Buchwald-Hartwig amination to couple the aminopyridine derivative with the pyrrolo[2,3-d]pyrimidine core. The second step involves the deprotection of the Boc group on the piperazine ring to yield the final product.
Caption: Overall workflow for the synthesis of Ribociclib.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate (Boc-Protected Ribociclib)
This step involves the palladium-catalyzed cross-coupling of this compound with 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| This compound | 292.38 |
| 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | 293.77 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 |
| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | 622.67 |
| Cesium carbonate (Cs₂CO₃) | 325.82 |
| Toluene | - |
Procedure:
-
To an oven-dried reaction vessel, add 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (1.0 eq), this compound (1.1 eq), cesium carbonate (2.0 eq), and BINAP (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add palladium(II) acetate (0.05 eq) to the mixture.
-
Add anhydrous toluene to the vessel.
-
Heat the reaction mixture to 100-110 °C and stir for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the celite pad with the same organic solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford Boc-protected Ribociclib as a solid.
Quantitative Data:
| Parameter | Value |
| Yield | 75-85% |
| Purity | >98% (by HPLC) |
Step 2: Synthesis of 7-cyclopentyl-N,N-dimethyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (Ribociclib)
This final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperazine moiety.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate | 534.67 |
| Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M in 1,4-dioxane or aqueous solution) | - |
| Dichloromethane (DCM) or other suitable organic solvent | - |
| Saturated sodium bicarbonate solution | - |
Procedure:
-
Dissolve the Boc-protected Ribociclib (1.0 eq) obtained from Step 1 in a suitable organic solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an excess of a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane, 5-10 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Ribociclib.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain pure Ribociclib.
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Purity | >99% (by HPLC) |
Analytical Characterization
The purity and identity of the synthesized Ribociclib should be confirmed using standard analytical techniques.
LC-MS/MS Method for Purity Analysis:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 4.6 mm, 3 µm) |
| Mobile Phase | A: 10 mM Ammonium acetate in water; B: Acetonitrile (gradient elution) |
| Flow Rate | 0.7 mL/min |
| Detection | ESI in positive ion mode |
| MRM Transition | m/z 435.5 → 112.1 |
Note: The specific gradient and other MS parameters may need to be optimized for the instrument in use.[5]
Conclusion
The synthetic route described provides a reliable method for the preparation of Ribociclib from this compound. The protocols are designed to be clear and reproducible for researchers in a laboratory setting. Adherence to standard laboratory safety practices is essential when performing these procedures. The provided analytical methods can be used to ensure the quality and purity of the final product.
References
- 1. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
Buchwald-Hartwig amination of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
An Application Note on the Palladium-Catalyzed Buchwald-Hartwig Amination of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[3] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for drug development professionals.[2]
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of This compound . This substrate is of particular interest as it contains two distinct nitrogen nucleophiles: a primary aminopyridine and a secondary piperazine amine. The protocol herein is designed to selectively facilitate the N-arylation of the primary amino group, a common challenge in the synthesis of complex molecules.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.[3]
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos, BrettPhos), are known to stabilize the palladium catalyst and promote the key steps of the catalytic cycle, enhancing reaction efficiency and scope.[3] For the selective amination of primary amines in the presence of secondary amines, ligands like BrettPhos have demonstrated notable success.[4]
References
Application Notes and Protocols: Suzuki Coupling Reactions for the Synthesis of 5-Aryl-2-(piperazin-1-yl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in medicinal chemistry. This document provides detailed application notes and protocols for the Suzuki coupling reaction with a key pyridine building block, Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate, to yield 5-aryl-substituted pyridine derivatives. The subsequent products can be valuable intermediates in the synthesis of bioactive molecules, including derivatives of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate.
The presence of the nitrogen-rich pyridine and piperazine moieties necessitates careful optimization of reaction conditions to achieve high yields and purity. These notes offer a comprehensive guide to suitable catalysts, bases, and solvent systems for this transformation.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate with various arylboronic acids is depicted below. This reaction is typically catalyzed by a palladium complex in the presence of a base.
Caption: General Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of 5-bromo-2-substituted pyridines with various arylboronic acids, providing a reference for optimization.
| Arylboronic Acid (Equivalents) | Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid (1.2) | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 85-95 |
| 4-Methoxyphenylboronic acid (1.2) | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME | 80 | 12 | 92 |
| 3-Chlorophenylboronic acid (1.5) | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 18 | 88 |
| 4-Fluorophenylboronic acid (1.2) | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 24 | 90 |
| 2-Thienylboronic acid (1.3) | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2) | DMF | 95 | 10 | 85 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the Suzuki coupling of Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate with an arylboronic acid.
Materials:
-
Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired Tert-butyl 4-(5-arylpyridin-2-yl)piperazine-1-carboxylate.
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling protocol.
Caption: Experimental workflow for Suzuki coupling.
Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: The Suzuki-Miyaura catalytic cycle.
Application Notes and Protocols for the Synthesis of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate via SNAr Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research. The synthesis is centered around a Nucleophilic Aromatic Substitution (SNAr) reaction, a fundamental transformation in medicinal chemistry for the formation of carbon-heteroatom bonds. These protocols outline the necessary reagents, conditions, and purification methods, supported by a summary of typical reaction parameters to guide optimization.
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction for the functionalization of (hetero)aromatic systems. The synthesis of substituted pyridines, prevalent motifs in pharmaceuticals, often employs this reaction. For the SNAr reaction to proceed efficiently on a pyridine ring, the ring must be activated by an electron-withdrawing group, which facilitates the attack of a nucleophile and the displacement of a leaving group, typically a halogen.
The synthesis of this compound is typically achieved in a two-step process. The first step involves the SNAr reaction between a 2-halo-5-nitropyridine and tert-butyl piperazine-1-carboxylate (Boc-piperazine). The electron-withdrawing nitro group at the 5-position strongly activates the 2-position of the pyridine ring for nucleophilic attack. The second step involves the reduction of the nitro group to the desired amine.
General Reaction Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (Boc-piperazine) attacks the electron-deficient carbon atom of the pyridine ring bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[1]
Experimental Protocols
Protocol 1: SNAr Reaction of 2-Chloro-5-nitropyridine with Tert-butyl piperazine-1-carboxylate
This protocol describes the synthesis of the intermediate, tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate.
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Tert-butyl piperazine-1-carboxylate (1.05 equiv)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloro-5-nitropyridine (1.0 equiv) in DMF, add tert-butyl piperazine-1-carboxylate (1.05 equiv) and potassium carbonate (2.0 equiv).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate.
Protocol 2: Reduction of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
This protocol details the reduction of the nitro-intermediate to the final product, this compound.[2]
Materials:
-
Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
Procedure:
-
In a round-bottomed flask under a nitrogen atmosphere, dissolve tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (1.0 equiv) in methanol.
-
Carefully add 10% palladium on carbon (wetted, ~50% water).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.[2]
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound.[2] A yield of approximately 91% has been reported for this step.[2]
Data Presentation: SNAr Reaction Conditions
The efficiency of the SNAr reaction on substituted pyridines is influenced by several factors. The following table summarizes typical conditions reported in the literature for similar transformations.
| Parameter | Typical Conditions | Notes |
| Electrophile | 2-chloro- or 2-bromo-5-nitropyridine | The nitro group is a strong electron-withdrawing group that activates the ring for SNAr. |
| Nucleophile | Primary or secondary amines (e.g., Boc-piperazine) | The nucleophilicity of the amine affects the reaction rate. |
| Solvent | DMF, DMSO, MeCN, Isopropanol/Water | Polar aprotic solvents are generally preferred. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA, Et₃N | An inorganic or organic base is used to neutralize the HX formed. |
| Temperature | Room Temperature to 120 °C | Higher temperatures are often required for less reactive substrates.[3] |
| Reaction Time | 2 - 24 hours | Dependent on substrate reactivity and temperature. |
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of the target compound.
SNAr Reaction Mechanism
Caption: General mechanism of the SNAr reaction.
References
Application Note: HPLC Analysis of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for downstream applications. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent resolution, accuracy, and precision for quality control and research purposes.
Introduction
This compound is a bifunctional molecule incorporating a piperazine ring, an aminopyridine moiety, and a tert-butyl carbamate (Boc) protecting group.[1][2][3] Accurate and reliable quantification of this intermediate is essential to ensure the quality and consistency of active pharmaceutical ingredient (API) synthesis. The presence of the aminopyridine group allows for straightforward UV detection. This note provides a comprehensive protocol for the separation and quantification of this compound from potential impurities. The method is designed to be accessible to researchers, scientists, and drug development professionals.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of polar and non-polar compounds.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Ammonium acetate (analytical grade).
-
Standard: A well-characterized reference standard of this compound with a purity of >95%.[1]
Chromatographic Conditions
The following chromatographic conditions have been optimized for the analysis of this compound:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium acetate in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the 50:50 acetonitrile/water mixture to obtain a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
The performance of this HPLC method was evaluated for linearity, precision, and accuracy. A summary of the quantitative data is presented in the table below.
| Parameter | Result |
| Retention Time (tR) | Approximately 7.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98-102% |
Method Validation
This analytical method should be fully validated according to ICH guidelines before its implementation in a regulated environment. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection, limit of quantification, and robustness. For structurally related basic compounds, mixed-mode columns or the use of ion-pairing reagents can be explored to improve retention and selectivity if necessary.[4][5]
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is suitable for the reliable and accurate quantification of this compound. The use of a standard C18 column and a straightforward mobile phase system makes this method easily transferable to most analytical laboratories. The presented protocol and performance data demonstrate the method's robustness for routine analysis in pharmaceutical research and quality control environments.
References
- 1. virtuouslifescience.com [virtuouslifescience.com]
- 2. This compound | C14H22N4O2 | CID 17999304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CAS:119285-07-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
Application Notes and Protocols for Boc-Deprotection of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the acidic deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate to yield the corresponding free amine, 2-(piperazin-1-yl)pyridin-5-amine. This reaction is a crucial step in the synthesis of various pharmaceutically active compounds, including kinase inhibitors used in oncology.
The protocols outlined below describe two common and effective methods for this transformation: using trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol.
Data Presentation
While specific yield and purity data for the deprotection of this compound can vary depending on the exact reaction conditions and scale, the following table summarizes typical quantitative data for the Boc-deprotection of structurally similar aminopyridine piperazine derivatives found in the literature.
| Deprotection Method | Substrate | Reagents | Solvent | Time (h) | Temp. (°C) | Yield (%) | Purity (%) |
| Method A: TFA | N-Boc protected aminopiperidine derivative | TFA | DCM | 2 | RT | ~87 | >95 |
| Method B: HCl | N-Boc protected piperazine derivative | 4M HCl in Dioxane | Dioxane | 16-80 | RT | ~100 (as HCl salt) | Not Reported |
| Method B: HCl | Palbociclib precursor with Boc-piperazinyl-pyridine | Conc. HCl | Methanol | Not Reported | 60-70 | Not Reported | Not Reported |
Experimental Protocols
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol utilizes the strong acid TFA to efficiently cleave the Boc protecting group at room temperature.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.
-
To the stirred solution, slowly add TFA (5-10 equiv.) at room temperature. Note that the reaction can be exothermic. For larger scale reactions, cooling the mixture in an ice bath before and during the addition of TFA is recommended.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue by adding a saturated aqueous NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product, 2-(piperazin-1-yl)pyridin-5-amine.
Method B: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is a common alternative to TFA and often results in the precipitation of the hydrochloride salt of the deprotected amine, which can simplify purification.[1][2]
Materials:
-
This compound
-
1,4-Dioxane, anhydrous
-
4M HCl in 1,4-dioxane solution
-
Diethyl ether (optional)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (3-5 equiv.).
-
Stir the reaction mixture at room temperature for 1-4 hours. Often, the hydrochloride salt of the deprotected product will precipitate out of the solution. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure.
-
Alternatively, the product can be precipitated by adding diethyl ether to the reaction mixture and collected by filtration.
-
Wash the collected solid with diethyl ether and dry under vacuum to yield 2-(piperazin-1-yl)pyridin-5-amine as its hydrochloride salt.
Mandatory Visualizations
Signaling Pathway of Boc-Deprotection
Caption: Acid-catalyzed mechanism of Boc-deprotection.
Experimental Workflow for Boc-Deprotection (TFA Method)
Caption: Workflow for Boc-deprotection using TFA.
References
Application Notes and Protocols: Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of targeted therapeutic agents. Its unique structural features, comprising a Boc-protected piperazine ring attached to an aminopyridine core, offer medicinal chemists a versatile scaffold for the development of potent and selective kinase inhibitors. The aminopyridine moiety can act as a hinge-binding element, a common interaction motif in the ATP-binding site of many kinases, while the piperazine group provides a convenient point for derivatization to optimize pharmacokinetic and pharmacodynamic properties.
These application notes provide an overview of the utility of this compound and related isomers in the design and synthesis of kinase inhibitors targeting critical signaling pathways implicated in cancer and autoimmune diseases. Detailed protocols for its synthesis and its application in the preparation of a Bruton's Tyrosine Kinase (BTK) inhibitor are also presented.
Key Applications in Drug Discovery
The aminopyridinyl-piperazine scaffold is a privileged structure in the development of inhibitors for several kinase families, including:
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a key target for B-cell malignancies and autoimmune diseases.[1]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: A closely related isomer, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is a key intermediate in the synthesis of Palbociclib, a selective inhibitor of CDK4 and CDK6 used in the treatment of HR-positive and HER2-negative breast cancer.[2]
-
Phosphoinositide 3-kinase (PI3K) Inhibitors: The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer. The aminopyridinyl-piperazine core can be incorporated into molecules designed to target this critical signaling cascade.
-
Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is central to the immune response, and its inhibition is a therapeutic strategy for various inflammatory and autoimmune disorders.
Data Presentation: Kinase Inhibitory Activity of Related Compounds
| Kinase Target | Compound Class/Example | IC50 (nM) | Reference |
| BTK | Aminopyridine-based inhibitor | 1.9 | [3] |
| BTK | Thieno[3,2-d]pyrimidine derivative | 29.9 | [4] |
| PI3Kα | 1,3,5-Triazine derivative | 1.2 | [5] |
| PI3Kδ | Benzofuro[3,2-b]pyridin-2(1H)-one derivative | 170 | [6] |
| JAK2 | Ruxolitinib derivative | 0.29 - 5.0 | [7] |
| JAK1 | Abrocitinib | 29 | [8] |
| JAK3 | Tofacitinib | 1 | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a common method for the synthesis of the title compound.
Materials:
-
2-Chloro-5-nitropyridine
-
Tert-butyl piperazine-1-carboxylate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Step 1: Synthesis of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate.
-
To a solution of 2-chloro-5-nitropyridine (1 eq) in DMF, add tert-butyl piperazine-1-carboxylate (1.1 eq) and K₂CO₃ (2 eq).
-
Heat the reaction mixture at 80°C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate.
-
-
Step 2: Synthesis of this compound.
-
Dissolve tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (1 eq) in MeOH.
-
Add 10% Pd/C (10% w/w) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to yield this compound as the final product.
-
Protocol 2: General Procedure for the Synthesis of a BTK Inhibitor
This protocol provides a representative example of how this compound can be utilized in the synthesis of a kinase inhibitor, in this case, a hypothetical BTK inhibitor. This is based on common synthetic strategies for this class of compounds.
Materials:
-
This compound
-
4-Chloro-5-vinylpyrimidine (or other suitable heterocyclic electrophile)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
Procedure:
-
Step 1: Buchwald-Hartwig Coupling.
-
In a reaction vessel, combine this compound (1 eq), 4-chloro-5-vinylpyrimidine (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2 eq).
-
Add anhydrous 1,4-dioxane to the vessel.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 100°C for 16 hours.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield tert-butyl 4-(5-((5-vinylpyrimidin-4-yl)amino)pyridin-2-yl)piperazine-1-carboxylate.
-
-
Step 2: Boc Deprotection.
-
Dissolve the product from Step 1 in a mixture of DCM and TFA (1:1).
-
Stir the solution at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting residue is the deprotected piperazine derivative, which can be used in the next step without further purification.
-
-
Step 3: Acrylamide Formation (for Covalent Inhibitors).
-
Dissolve the deprotected piperazine from Step 2 in ACN.
-
Cool the solution to 0°C.
-
Add TEA (3 eq) followed by the dropwise addition of acryloyl chloride (1.2 eq).
-
Stir the reaction mixture at 0°C for 2 hours.
-
Quench the reaction with water and extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by preparative HPLC to obtain the desired BTK inhibitor.
-
Mandatory Visualizations
Caption: Synthesis of the title compound.
Caption: Synthesis of a covalent BTK inhibitor.
Caption: Simplified BTK signaling pathway.
References
- 1. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]
- 2. cphi-online.com [cphi-online.com]
- 3. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]
- 4. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]
- 5. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ki Summary [bdb99.ucsd.edu]
Application Notes and Protocols for Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate scaffold is a versatile building block in the design and synthesis of potent and selective kinase inhibitors. Its structural features, including the aminopyridine and piperazine moieties, provide a key framework for interaction with the ATP-binding site of various kinases. This document provides detailed application notes and experimental protocols for utilizing this scaffold in the development of novel kinase inhibitors, with a particular focus on its application in targeting the cell cycle machinery. A prominent example of a closely related scaffold is found in the structure of Palbociclib, a CDK4/6 inhibitor, which utilizes the tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate intermediate in its synthesis.[1][2]
Kinase Targets and Therapeutic Potential
Derivatives of the aminopyridinyl-piperazine scaffold have shown significant inhibitory activity against several important kinase families, highlighting their broad therapeutic potential.
Cyclin-Dependent Kinases (CDKs)
The cell cycle is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The aminopyridinyl-piperazine scaffold has been successfully employed in the development of CDK inhibitors. For instance, Palbociclib, a potent and selective inhibitor of CDK4 and CDK6, incorporates a similar structural motif and has been approved for the treatment of HR-positive and HER2-negative breast cancer.[1][2]
Other Potential Kinase Targets
The versatility of the aminopyridinyl-piperazine scaffold extends beyond CDKs. Research has indicated that derivatives can be designed to target other kinase families, including:
-
Janus Kinases (JAKs): Involved in cytokine signaling pathways that are crucial for immune responses and hematopoiesis.
-
Phosphoinositide 3-kinases (PI3Ks): Central to cell growth, proliferation, and survival signaling pathways.
-
FMS-like tyrosine kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia.
The specific kinase target and inhibitory activity can be modulated through synthetic modifications of the core scaffold.
Quantitative Data Presentation
The following table summarizes the inhibitory activity of Palbociclib, a clinical-stage drug that utilizes a closely related aminopyridinyl-piperazine scaffold. This data serves as a benchmark for the potential potency of inhibitors derived from the this compound scaffold.
| Compound | Target Kinase | IC50 (nM) | Cell-Based Assay | Cell Line |
| Palbociclib | CDK4 | 11 | Cell Proliferation | Rb-positive cancer cells |
| CDK6 | 16 | Cell Proliferation | Rb-positive cancer cells |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of a compound against a target kinase.
Principle: The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Target kinase (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3)
-
Kinase substrate (e.g., Rb protein)
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of the kinase solution (kinase and substrate in reaction buffer).
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of a test compound on the proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3][4][5]
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Determine the GI50 (concentration for 50% inhibition of cell growth) value by plotting the data in a dose-response curve.
Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of the test compound on the phosphorylation of key proteins in a specific signaling pathway.
Principle: Western blotting uses antibodies to detect the levels of specific proteins, including their phosphorylated forms, in cell lysates. This allows for the assessment of the compound's impact on kinase-mediated signaling cascades.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels and the loading control (e.g., β-actin).
Visualizations
Signaling Pathway Diagram
Caption: Simplified CDK4/6-Rb signaling pathway and the point of intervention for aminopyridinyl-piperazine inhibitors.
Experimental Workflow Diagrams
Caption: Workflow for the in vitro kinase inhibition assay (ADP-Glo™).
References
Application Notes and Protocols for the Scale-up Synthesis of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, a key intermediate in the pharmaceutical industry. Three distinct synthetic routes are presented and compared to guide researchers in selecting the most suitable method for their specific needs, considering factors such as yield, purity, scalability, and process safety.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The efficient and scalable production of this intermediate is therefore of significant interest. This document outlines three prominent synthetic strategies:
-
Route 1: Catalytic Hydrogenation of a Nitro Precursor: A two-step process involving an initial nucleophilic aromatic substitution (SNAr) to form the nitro-intermediate, followed by catalytic hydrogenation.
-
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination: A cross-coupling reaction between an appropriately substituted pyridine and tert-butyl piperazine-1-carboxylate.
-
Route 3: One-Step Photocatalytic Synthesis: A modern approach utilizing a photocatalyst to directly couple 2-aminopyridine with tert-butyl piperazine-1-carboxylate.
Each route is described in detail, with comprehensive experimental protocols and a comparative analysis of key process parameters to aid in decision-making for laboratory and pilot-plant scale synthesis.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the three synthetic routes, allowing for a direct comparison of their efficiency and resource requirements.
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Buchwald-Hartwig Amination | Route 3: One-Step Photocatalysis |
| Starting Materials | 2-Chloro-5-nitropyridine, tert-Butyl piperazine-1-carboxylate | 2-Amino-5-iodopyridine, tert-Butyl piperazine-1-carboxylate | 2-Aminopyridine, tert-Butyl piperazine-1-carboxylate |
| Key Reagents | Pd/C, H2 | Pd2(dba)3, Xantphos, NaOtBu | Acridine salt photocatalyst, Oxidant (e.g., (NH4)2S2O8) |
| Solvent | Methanol, Toluene | Toluene | Dichloroethane |
| Reaction Temperature | Step 1: 100 °C, Step 2: Room Temperature | 110 °C | Room Temperature (with blue LED irradiation) |
| Reaction Time | Step 1: 12 h, Step 2: 15 h | 12-24 h | 10-15 h |
| Overall Yield | ~85% | 85-95% | 92-94% |
| Purification | Filtration, Crystallization | Column Chromatography | Column Chromatography |
| Scalability | Well-established for large scale | Can be challenging due to catalyst cost and removal | Potentially scalable, but may require specialized photoreactors |
| Safety Considerations | Use of flammable H2 gas under pressure | Handling of pyrophoric NaOtBu | Use of organic peroxides and photochemical equipment |
Experimental Protocols
Route 1: Catalytic Hydrogenation of Nitro Precursor
This two-step route is a classical and robust method for the synthesis of the target compound.
Step 1: Synthesis of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
-
To a stirred solution of 2-chloro-5-nitropyridine (1 equivalent) in toluene (10 volumes), add tert-butyl piperazine-1-carboxylate (1.1 equivalents) and triethylamine (1.5 equivalents).
-
Heat the reaction mixture to 100 °C and maintain for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and wash with water (2 x 5 volumes) and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate. This is often of sufficient purity for the next step.
Step 2: Synthesis of this compound
-
In a suitable hydrogenation vessel, dissolve the crude tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (1 equivalent) in methanol (10 volumes).
-
Carefully add 10% Palladium on carbon (5-10 wt% of the substrate).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 15 hours.
-
Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.
-
Carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by crystallization from a suitable solvent system (e.g., ethanol/water) to afford the title compound as a solid.[1]
Route 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling method offers a more direct approach from a pre-functionalized aminopyridine.
-
To an oven-dried Schlenk flask, add 2-amino-5-iodopyridine (1 equivalent), tert-butyl piperazine-1-carboxylate (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), Pd2(dba)3 (0.02 equivalents), and Xantphos (0.04 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (10 volumes) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Route 3: One-Step Photocatalytic Synthesis
This modern, one-step approach offers high efficiency under mild conditions.
-
In a reaction vessel suitable for photochemistry, combine 2-aminopyridine (1 equivalent), tert-butyl piperazine-1-carboxylate (1.5 equivalents), an acridine salt photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate, 1-2 mol%), and an oxidant such as ammonium persulfate (2 equivalents).
-
Add anhydrous dichloroethane (20 volumes).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Irradiate the reaction mixture with a blue LED light source (e.g., 450 nm) at room temperature for 10-15 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
Visualizations
Synthetic Pathways
Caption: Overview of the three main synthetic routes.
Experimental Workflow: General Protocol
Caption: A generalized workflow for chemical synthesis.
Logical Relationship: Route Selection Criteria
Caption: Key factors influencing the choice of a synthetic route.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. The information is tailored to address specific issues that may be encountered during laboratory experiments.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address common challenges in the synthesis of this compound.
Synthesis Route 1: Catalytic Hydrogenation of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
This is the most commonly employed synthetic route.
Question 1: My reaction is sluggish or incomplete, what are the possible causes and solutions?
Answer: Incomplete or slow reactions are a common issue in catalytic hydrogenation. Several factors could be at play:
-
Catalyst Activity: The Palladium on carbon (Pd/C) catalyst may have low activity.
-
Solution: Use a fresh batch of catalyst. Ensure the catalyst is handled under an inert atmosphere as much as possible to prevent oxidation. The water content of "wetted" Pd/C can also affect its activity; use a consistent source or dry the catalyst carefully if necessary.
-
-
Hydrogen Pressure: The hydrogen pressure may be insufficient.
-
Solution: While many procedures report using a hydrogen balloon, a positive pressure of hydrogen using a regulator and a robustly sealed reaction vessel will ensure a sufficient supply of hydrogen.
-
-
Solvent Purity: The solvent may contain impurities that poison the catalyst.
-
Solution: Use high-purity, anhydrous solvents. Methanol and ethanol are commonly used and should be of appropriate quality.
-
-
Mass Transfer Limitation: Poor mixing can limit the contact between the substrate, catalyst, and hydrogen.
-
Solution: Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid mass transfer.
-
Question 2: I am observing unexpected byproducts in my crude product. What are the likely impurities and how can I minimize them?
Answer: Several impurities can form during the reduction of the nitro group. The table below summarizes the most common ones, their potential causes, and mitigation strategies.
| Impurity Structure | Common Name | Potential Cause | Mitigation Strategy |
| Nitroso Intermediate | Incomplete reduction of the nitro group. | Increase reaction time, hydrogen pressure, or catalyst loading. Ensure efficient stirring. |
| Azoxy Dimer | Condensation of the nitroso and hydroxylamine intermediates. | Optimize reaction conditions to favor complete reduction to the amine. Lowering the reaction temperature might reduce the rate of condensation. |
| Hydroxylamine Intermediate | Incomplete reduction. | Similar to mitigating the nitroso intermediate, improve reaction conditions to drive the reduction to completion. |
| Dehalogenated Product (if starting from a halo-nitropyridine) | Hydrogenolysis of the carbon-halogen bond. | Use a more selective catalyst or milder reaction conditions. Additives like ammonium acetate can sometimes suppress dehalogenation. |
Question 3: How can I effectively purify the final product?
Answer: The product is typically a solid. Purification can be achieved through:
-
Filtration: After the reaction, the catalyst is removed by filtration through a pad of celite or a similar filter aid.
-
Crystallization: The crude product can be purified by crystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: If significant impurities are present, silica gel column chromatography using a gradient of ethyl acetate in hexanes or dichloromethane in methanol can be effective.
Synthesis Route 2: Buchwald-Hartwig Amination
This route involves the palladium-catalyzed cross-coupling of 2-halo-5-aminopyridine with tert-butyl piperazine-1-carboxylate.
Question 4: My Buchwald-Hartwig amination reaction has a low yield. What are the key parameters to optimize?
Answer: The success of a Buchwald-Hartwig amination is highly dependent on the specific combination of reagents and conditions.
-
Ligand Choice: The phosphine ligand is crucial for the catalytic cycle.
-
Solution: Screen different generations of Buchwald ligands (e.g., XPhos, SPhos, RuPhos). The choice of ligand depends on the nature of the aryl halide and the amine.
-
-
Base Selection: The base plays a critical role in the deprotonation of the amine and the overall reaction rate.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Weaker bases like potassium carbonate or cesium carbonate can be effective with more reactive substrates.
-
-
Solvent: The solvent affects the solubility of the reagents and the stability of the catalytic species.
-
Solution: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are common choices.
-
-
Catalyst Precursor: The choice of palladium precursor can influence the reaction.
-
Solution: Pd(OAc)2 and Pd2(dba)3 are common precursors. Using a pre-formed palladium-ligand complex can sometimes improve results.
-
Experimental Protocols
Catalytic Hydrogenation of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
Materials:
-
Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
-
10% Palladium on carbon (Pd/C), wetted
-
Methanol (anhydrous)
-
Hydrogen gas
-
Nitrogen gas
-
Celite
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (1.0 eq).
-
Add methanol to dissolve the starting material (concentration typically 0.1-0.2 M).
-
Carefully add 10% Pd/C (typically 5-10 mol% Pd relative to the substrate) to the solution.
-
Seal the flask and purge the system with nitrogen gas.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a hydrogen balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Once the reaction is complete, purge the flask with nitrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography as needed.
Data Presentation
Typical Reaction Conditions for Catalytic Hydrogenation
| Parameter | Condition |
| Substrate Concentration | 0.1 - 0.2 M |
| Catalyst | 10% Pd/C |
| Catalyst Loading | 5 - 10 mol% Pd |
| Solvent | Methanol or Ethanol |
| Hydrogen Pressure | 1 atm (balloon) to 50 psi |
| Temperature | Room Temperature |
| Reaction Time | 2 - 16 hours |
Visualizations
Synthetic Workflow
Caption: Synthetic routes to the target molecule.
Troubleshooting Logic for Catalytic Hydrogenation
Technical Support Center: Chromatographic Purification of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the chromatographic purification of tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: Why is my purified this compound showing significant peak tailing on a silica gel column?
A1: Peak tailing is a common issue when purifying basic compounds like your target molecule on standard silica gel. The basic amine and pyridine nitrogens in your compound can interact strongly with the acidic silanol groups on the surface of the silica gel.[1] This strong interaction leads to a slow elution of the tail of the compound band, resulting in a tailed peak.
Q2: What are the common impurities I should be aware of during the purification of this compound?
A2: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials such as 2-aminopyridine and tert-butyl piperazine-1-carboxylate. Additionally, byproducts from side reactions can also be present. It is advisable to have analytical data (like LC-MS) of your crude material to identify potential impurities.
Q3: Can I use reversed-phase chromatography for the purification of this compound?
A3: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) can be an effective method for purifying your compound, especially for achieving high purity. A C18 column is a common choice. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.[2]
Q4: My compound seems to be stuck on the silica gel column and is not eluting. What should I do?
A4: The strong interaction between your basic compound and the acidic silica gel can sometimes lead to irreversible adsorption.[1][3] To elute your compound, you can try increasing the polarity of your mobile phase significantly, for example, by using a gradient up to 10-20% methanol in dichloromethane. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to your eluent system can also help to displace your compound from the silica.[4][5]
Troubleshooting Guide
Below is a troubleshooting guide to address specific issues you may encounter during the chromatographic purification of this compound.
Issue 1: Poor Separation and Co-elution of Impurities
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase | Optimize your solvent system using Thin Layer Chromatography (TLC) first. Try different solvent combinations such as ethyl acetate/hexanes, dichloromethane/methanol, or chloroform/methanol.[6] |
| Column Overloading | Reduce the amount of crude material loaded onto the column. A general guideline is a sample-to-silica ratio of 1:50 to 1:100 by weight. |
| Incorrect Flow Rate | If using flash chromatography, a slower flow rate can sometimes improve resolution. For HPLC, optimize the flow rate as part of your method development. |
Issue 2: Low Yield of Purified Product
| Possible Cause | Suggested Solution |
| Irreversible Adsorption to Silica | As mentioned in the FAQs, your basic compound can strongly adhere to the silica gel.[1] Add a basic modifier like 0.5-2% triethylamine (TEA) to your mobile phase to reduce this interaction and improve recovery.[4][5] Alternatively, consider using a more inert stationary phase like alumina or a polymer-based column.[3] |
| Compound Degradation on Silica | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If you suspect this, you can neutralize the silica gel by pre-treating it with a solution of your mobile phase containing a base (e.g., TEA), then re-packing the column. |
| Improper Fraction Collection | Monitor the column elution closely using TLC or a UV detector to ensure you are collecting all fractions containing your product. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol provides a general procedure for the purification of this compound using traditional flash chromatography.
1. Preparation of the Column:
-
Select an appropriately sized glass column and dry-pack it with silica gel (230-400 mesh).
-
Alternatively, create a slurry of the silica gel in your initial, least polar mobile phase component (e.g., hexanes or dichloromethane) and pour it into the column.
-
Gently tap the column to ensure even packing and avoid air bubbles.
-
Add a thin layer of sand on top of the silica bed.
-
Equilibrate the column by running several column volumes of your starting mobile phase through it.
2. Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
For better resolution, you can pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve your compound, add silica gel, and evaporate the solvent until you have a free-flowing powder.
-
Carefully add your dissolved sample or the pre-adsorbed sample onto the top of the column.
3. Elution and Fraction Collection:
-
Begin eluting with your starting mobile phase (e.g., 100% dichloromethane or a mixture of ethyl acetate/hexanes).
-
Gradually increase the polarity of the mobile phase. For example, you can use a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).
-
To mitigate peak tailing, it is highly recommended to add a small percentage of triethylamine (e.g., 0.5-1%) to your mobile phase system.[4][5]
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions containing your product and evaporate the solvent under reduced pressure.
Protocol 2: Reversed-Phase HPLC Purification
This protocol outlines a general method for purification by RP-HPLC.
1. System Preparation:
-
Use a preparatory or semi-preparatory HPLC system equipped with a UV detector.
-
Install a suitable C18 column.
-
Purge the system with your mobile phase components.
2. Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.1% trifluoroacetic acid.
-
Degas the mobile phases before use.
3. Method Development and Purification:
-
Develop a suitable gradient method on an analytical scale first to determine the retention time of your compound. A typical gradient might be 5% to 95% B over 10-20 minutes.
-
Dissolve your crude sample in a suitable solvent, ideally the initial mobile phase composition, and filter it through a 0.45 µm filter.
-
Inject your sample onto the preparative column and run your optimized gradient.
-
Collect the fraction corresponding to the peak of your target compound.
-
Evaporate the organic solvent and lyophilize the aqueous solution to obtain your purified product.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters that can be used as a starting point for the purification of this compound.
| Parameter | Silica Gel Flash Chromatography | Reversed-Phase HPLC |
| Stationary Phase | Silica Gel (230-400 mesh) | C18 |
| Mobile Phase A | Dichloromethane or Ethyl Acetate/Hexanes | Water |
| Mobile Phase B | Methanol | Acetonitrile or Methanol |
| Mobile Phase Modifier | 0.5-2% Triethylamine (v/v)[4] | 0.1% Formic Acid or Trifluoroacetic Acid (v/v)[2] |
| Typical Gradient | 0-10% B in A | 5-95% B in A |
| Detection | TLC with UV (254 nm) and/or staining | UV (e.g., 254 nm) |
Visual Workflow
Caption: A troubleshooting workflow for the chromatographic purification of basic amine compounds.
References
Side reactions in the synthesis of Palbociclib from Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Palbociclib. Specifically, it addresses common side reactions encountered during the coupling of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate with a pyrimidine derivative, a key step in Palbociclib synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when coupling this compound with the pyrimidine core of Palbociclib?
A1: The most significant side reaction is the formation of a regioisomeric impurity due to the ambident nucleophilic nature of the aminopyridine starting material.[1] The aminopyridine can react at two different nitrogen atoms: the exocyclic amino group (the desired reaction) and the pyridine ring nitrogen (the undesired reaction). This results in the formation of an undesired regioisomer, which can be difficult to separate from the desired product.[1]
Q2: Why does this side reaction occur?
A2: The nucleophilicity of the exocyclic amino nitrogen and the pyridine ring nitrogen are comparable under neutral or weakly basic conditions.[1] In fact, under these conditions, the reaction at the pyridine nitrogen is often kinetically favored, leading to a higher proportion of the undesired regioisomer.[1]
Q3: How can I control the formation of the regioisomeric impurity?
A3: The key to controlling the regioselectivity is the choice of base. Using a strong base deprotonates the exocyclic amino group, significantly increasing its nucleophilicity compared to the pyridine ring nitrogen. This directs the reaction towards the formation of the desired product. Grignard reagents, such as isopropylmagnesium chloride (i-PrMgCl) or cyclohexylmagnesium chloride (CyMgCl), have been identified as particularly effective in controlling this regioselectivity.[2]
Q4: What other types of side reactions or impurities should I be aware of?
A4: Besides the main regioisomeric impurity, other process-related impurities can arise. These can include byproducts from palladium-catalyzed coupling reactions if that method is used, such as products of side reactions involving the catalyst or ligands.[1] Additionally, degradation products can form under harsh reaction or workup conditions. One study identified N-oxides (pyridine N-oxide and piperazine N-oxide) as potential impurities formed under oxidative conditions.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product and a significant amount of an unknown impurity with the same mass. | Formation of the undesired regioisomer due to the ambident reactivity of the aminopyridine.[1] | Switch to a strong base, preferably a Grignard reagent like i-PrMgCl or CyMgCl, to deprotonate the exocyclic amine and favor the desired reaction pathway.[2] Avoid neutral, acidic, or weakly basic reaction conditions.[1] |
| Complex reaction mixture with multiple byproducts. | If using a palladium-catalyzed C-N cross-coupling, the catalyst, ligand, and base combination may not be optimal, leading to side reactions. | Screen different palladium catalysts, ligands, and bases. For instance, while POPd catalyst showed some promise, further optimization was challenging.[1] Consider switching to the more robust Grignard-mediated SNAr coupling. |
| Formation of colored impurities. | Potential degradation of starting materials or product, or formation of palladium black if using a Pd catalyst. | Ensure all reagents and solvents are pure and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). If using a Pd catalyst, ensure proper ligand selection and reaction conditions to maintain catalyst stability. |
| Incomplete reaction. | Insufficient amount of base or reaction time. The starting chloropyrimidine is less reactive than sulfone or sulfoxide analogs.[1] | Use a sufficient excess of the strong base (e.g., Grignard reagent) to ensure complete deprotonation of the aminopyridine. Increase the reaction time or temperature as needed, while monitoring the reaction progress by a suitable analytical method like HPLC. |
Quantitative Data Summary
The choice of base has a dramatic impact on the regioselectivity of the SNAr coupling reaction. The following table summarizes the outcomes of using different types of bases.
| Base Type | Base(s) Used | Observed Outcome | Approximate Yield of Desired Product |
| Weak Organic Bases | Pyridine, Hunig's base, N-methylmorpholine | Reaction proceeded slowly to give the undesired pyridinium side product.[1] | Very low to none |
| Strong Amide Base | LiHMDS | Formation of the desired product, but also a dimeric byproduct. Required more than two equivalents of the aminopyridine starting material.[2] | Adequate, but with significant byproduct formation |
| Grignard Reagents | i-PrMgCl, CyMgCl | Clean formation of the desired product with high regioselectivity. Did not promote the formation of the dimeric byproduct.[2] | High (e.g., 85% for the subsequent step in a manufacturing process[4]) |
Experimental Protocol: Grignard-Mediated SNAr Coupling
This protocol is based on the optimized conditions for controlling regioselectivity in the synthesis of the Palbociclib precursor.
Materials:
-
This compound
-
2-chloro-8-cyclopentyl-5-methyl-6-(1-ethoxyvinyl)pyrido[2,3-d]pyrimidin-7(8H)-one
-
Cyclohexylmagnesium chloride (CyMgCl) in a suitable solvent (e.g., THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic Acid
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous THF in a suitable reaction vessel.
-
Cool the solution to a temperature between -10°C and 0°C.
-
Slowly add the solution of cyclohexylmagnesium chloride (CyMgCl) to the reaction mixture, maintaining the temperature within the specified range.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete deprotonation of the aminopyridine.
-
In a separate vessel, dissolve the 2-chloro-8-cyclopentyl-5-methyl-6-(1-ethoxyvinyl)pyrido[2,3-d]pyrimidin-7(8H)-one in anhydrous THF.
-
Slowly add the solution of the chloropyrimidine derivative to the Grignard-activated aminopyridine solution, again maintaining the temperature between -10°C and 0°C.
-
Allow the reaction to proceed at this temperature, monitoring its completion by HPLC.
-
Once the reaction is complete, quench the reaction by the slow addition of acetic acid.
-
Proceed with a standard aqueous workup and purification by crystallization or chromatography to isolate the desired product.
Visualizations
Caption: Reaction pathways in the synthesis of a Palbociclib precursor.
Caption: Optimized experimental workflow for the Grignard-mediated SNAr coupling.
References
Optimizing yield for Ribociclib synthesis using Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ribociclib, focusing on the critical coupling step involving Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Ribociclib, particularly in the Buchwald-Hartwig amination reaction.
Problem 1: Low or No Product Yield
Low or no yield of the desired coupled product, Tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate, is a frequent challenge. The table below outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity or Decomposition | Ensure an inert atmosphere (Nitrogen or Argon) is maintained throughout the reaction. Use a fresh, high-quality Palladium catalyst and ligand. Consider using a pre-catalyst for more reliable initiation. Avoid overheating, as it can lead to the formation of inactive palladium black.[1] |
| Suboptimal Ligand Choice | The choice of phosphine ligand is critical. Sterically hindered biarylphosphine ligands are often effective.[2] If the reaction is failing, screen a panel of ligands (e.g., BINAP, XPhos, RuPhos) to identify the optimal one for your specific substrate combination. |
| Incorrect Base Selection or Stoichiometry | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3][4][5] However, if your starting materials are base-sensitive, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), potentially requiring higher temperatures.[5] Ensure the base is anhydrous and used in the correct stoichiometric amount. |
| Poor Quality of Reagents or Solvents | Use anhydrous, degassed solvents (e.g., toluene, dioxane, THF).[2] Ensure starting materials, particularly this compound and the pyrimidine electrophile, are pure and dry. |
| Inappropriate Reaction Temperature | The optimal temperature for Buchwald-Hartwig couplings is typically between 80-110 °C.[1] If the reaction is slow, a modest increase in temperature may help. Conversely, if side reactions or decomposition are observed, lowering the temperature and extending the reaction time may be beneficial. |
| Pyridine Coordination to Palladium | The nitrogen atom on the pyridine ring of the amine substrate can coordinate to the palladium catalyst, inhibiting its activity.[1] Using a sterically bulky ligand can help mitigate this issue. |
Problem 2: Formation of Impurities
The formation of impurities can complicate purification and reduce the overall yield. Below are some common impurities and strategies to minimize their formation.
| Impurity Type | Potential Cause | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction due to issues outlined in "Low or No Product Yield". | Re-optimize reaction conditions (catalyst, ligand, base, temperature, time). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Homocoupling of Aryl Halide | Can occur under certain palladium-catalyzed conditions. | Adjust the catalyst-to-ligand ratio. Screening different ligands can also suppress this side reaction. |
| Hydrolysis of Carboxamide | Presence of water and strong base can lead to the hydrolysis of the dimethylcarbamoyl group. | Ensure all reagents and solvents are strictly anhydrous. |
| Cleavage of Boc Protecting Group | Can occur if the reaction conditions are too harsh (e.g., acidic impurities or prolonged high temperatures). | Use milder bases and maintain careful temperature control. The Boc group is typically removed in a subsequent dedicated step with acid. |
| Oxidation of Phosphine Ligand | Exposure to air can oxidize the phosphine ligand, rendering it ineffective. | Maintain a strict inert atmosphere throughout the setup and reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for the Buchwald-Hartwig coupling in Ribociclib synthesis?
A1: While various palladium catalysts can be used, systems involving a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ in combination with a bulky biarylphosphine ligand such as BINAP, XPhos, or RuPhos are commonly reported to be effective.[6][7] The ideal combination can be substrate-dependent, and screening may be necessary to achieve the highest yield.
Q2: Which solvent is most suitable for this reaction?
A2: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are generally the best choices for Buchwald-Hartwig aminations.[2] These solvents have good solubility for the reactants and are compatible with the catalytic system.
Q3: How can I effectively monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken periodically to check for the consumption of starting materials and the formation of the product.
Q4: What are the key considerations for the purification of the Boc-protected Ribociclib intermediate?
A4: The crude product is often purified by column chromatography on silica gel.[8] A gradient elution system, for example, with dichloromethane and methanol, can be used to separate the product from unreacted starting materials and byproducts.
Q5: What is the standard procedure for the deprotection of the Boc group to yield Ribociclib?
A5: The tert-butoxycarbonyl (Boc) protecting group is typically removed under acidic conditions.[3][4] Treatment with an acid such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a solvent like dichloromethane, methanol, or isopropanol is a common method.[4]
Experimental Protocols
1. Buchwald-Hartwig Coupling to Synthesize Boc-Protected Ribociclib
This protocol describes a general procedure for the palladium-catalyzed coupling of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide and this compound.
-
Materials:
-
2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
(2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (1.0 eq), this compound (1.1 eq), Pd(OAc)₂ (0.05 eq), and BINAP (0.1 eq).
-
Add anhydrous toluene to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Add sodium tert-butoxide (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 4-8 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
2. Boc Deprotection to Yield Ribociclib
This protocol outlines the removal of the Boc protecting group to afford the final Ribociclib product.
-
Materials:
-
Boc-protected Ribociclib intermediate
-
Hydrochloric acid (4M in 1,4-dioxane or an aqueous solution)
-
Methanol or Isopropyl alcohol
-
-
Procedure:
-
Dissolve the Boc-protected Ribociclib intermediate in methanol or isopropyl alcohol.
-
Add a solution of hydrochloric acid (e.g., 4M in 1,4-dioxane or a concentrated aqueous solution) to the mixture at room temperature.
-
Stir the reaction mixture for 2-4 hours, or until deprotection is complete as monitored by TLC or LC-MS.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like dichloromethane.
-
Dry the organic layer, concentrate, and purify the crude Ribociclib if necessary.
-
Visualizations
Ribociclib's Mechanism of Action: CDK4/6 Inhibition
Caption: Ribociclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and halting cell cycle progression.
Experimental Workflow for Ribociclib Synthesis
Caption: A generalized workflow for the two-step synthesis of Ribociclib from its key intermediates.
Troubleshooting Logic for Low Yield
Caption: A logical decision tree for troubleshooting low yield in the Ribociclib synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tdcommons.org [tdcommons.org]
- 4. WO2019142206A1 - An improved process for the preparation of ribociclib succinate and its novel crystalline forms thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2020084389A1 - Ribociclib intermediate and process for preparation thereof - Google Patents [patents.google.com]
- 7. longdom.org [longdom.org]
- 8. 2-Chloro-7-cyclopentyl-N,N-dimethyl-H-pyrrolo[2,3-d]pyrimidine-6-carboxamide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Palladium Catalyst Removal in the Synthesis of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the effective removal of palladium catalysts from reactions involving Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. Due to the presence of both aminopyridine and piperazine moieties, which can act as strong ligands, residual palladium removal can be challenging. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to achieve high product purity.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove palladium from reactions involving this compound?
The primary challenge stems from the molecule's structure. The nitrogen atoms in the pyridine ring and the piperazine group can form stable complexes with palladium.[1] This chelation can keep the palladium soluble in the reaction mixture, making it difficult to remove by simple filtration.
Q2: What are the most common and effective methods for palladium removal in this context?
The most prevalent methods for removing residual palladium from compounds containing aminopyridine and piperazine functionalities include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium. These include specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities) and activated carbon.[2]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities in the mother liquor. The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species.
-
Filtration: Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[2]
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory agencies such as the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is low, often translating to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the daily dosage.[3] It is essential to consult the latest ICH Q3D guidelines for specific limits.[4]
Q4: Can I use activated carbon for palladium removal, and what are its limitations?
Yes, activated carbon is a cost-effective and widely used adsorbent for palladium removal. However, it can lack selectivity and may lead to non-specific adsorption of the desired product, resulting in significant yield loss.[2] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.
Q5: How can I accurately quantify the amount of residual palladium in my product?
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard and most accurate method for quantifying trace levels of palladium, offering high sensitivity.[3]
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium from this compound reactions.
Issue 1: High Levels of Residual Palladium After Purification
-
Possible Cause: Strong chelation of palladium by the aminopyridine and piperazine moieties, keeping the palladium in solution.
-
Solutions:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-based or dimercaptotriazine (DMT)-based scavengers are often effective.
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time. Increasing the temperature (e.g., to 40-60°C) and extending the treatment time can enhance scavenger efficiency.[3]
-
Combination of Methods: A sequential treatment, such as filtration through Celite® followed by treatment with a scavenger, can be more effective.
-
Issue 2: Significant Product Loss During Purification
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, especially with activated carbon.[2]
-
Solutions:
-
Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.
-
Solvent Selection: The choice of solvent can influence the adsorption of both your product and the palladium. A solvent in which your product is highly soluble may minimize its adsorption onto the scavenger.
-
Alternative Purification Method: If product loss remains high, consider switching to crystallization or liquid-liquid extraction.
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variability in the form of the palladium species (e.g., Pd(0) vs. Pd(II), colloidal vs. dissolved) in the crude reaction mixture.[3]
-
Solutions:
-
Standardize the Work-up Procedure: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[2]
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[3]
-
Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removable species.[2]
-
Data Presentation
The following table summarizes the efficiency of different palladium removal methods for compounds with structural similarities to this compound.
| Method | Compound Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Silica-Based Thiol Scavenger (SiliaMetS® Thiol) | Naphthalenopiperazine HCl salt (from Buchwald-Hartwig amination of Boc-piperazine) | >1300 | 2 | >99.8 | [1] |
| Activated Carbon | General API synthesis | 500-800 | <10 | >98 | [5] |
| Polymer-Bound Scavenger (MP-TMT) | Suzuki coupling product | 852 | <10 | >98.8 | [6] |
| Crystallization | General API synthesis | Variable | Variable | Dependent on system | [2] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger (e.g., SiliaMetS® Thiol)
This protocol is adapted from a Pfizer case study on a similar piperazine-containing compound.[1]
-
Dissolution: Dissolve the crude this compound in a suitable solvent mixture (e.g., a mixture of water and THF).
-
Scavenger Addition: Add the silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 50 wt% relative to the crude product.
-
Stirring: Stir the mixture at a slightly elevated temperature (e.g., 35-45°C) for an extended period (e.g., 16-24 hours) to ensure complete scavenging.
-
Filtration: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF, or Ethyl Acetate).
-
Carbon Addition: Add activated carbon to the solution. A typical starting point is 5-10 wt% relative to the crude product.[2]
-
Stirring: Stir the mixture at a suitable temperature (e.g., room temperature to 60°C) for 1 to 18 hours.[3]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the product.
-
Analysis: Determine the residual palladium concentration using ICP-MS.
Visualizations
Caption: General experimental workflow for palladium catalyst removal.
Caption: Troubleshooting decision tree for palladium removal.
References
Stability issues of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate in solution.
Troubleshooting Guide
Issue 1: Rapid Degradation of the Compound in Acidic Solution
-
Observation: When preparing the compound in an acidic solution (e.g., for subsequent reaction or analysis), you observe a rapid loss of the parent compound and the appearance of a new, more polar peak in your HPLC or LC-MS analysis.
-
Probable Cause: The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions.[1][2] The primary degradation product is likely the deprotected piperazine derivative.
-
Solution:
-
Avoid Strong Acids: Whenever possible, avoid using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) if the integrity of the Boc group is required for your experiment.[3]
-
pH Control: If an acidic pH is necessary, use a carefully controlled buffer system to maintain the pH at the highest possible level that is still compatible with your experimental conditions.
-
Temperature: Perform the experiment at the lowest possible temperature to slow down the rate of deprotection.
-
Fresh Solutions: Prepare solutions fresh and use them immediately to minimize the time the compound is exposed to acidic conditions.
-
Issue 2: Compound Degradation Under Standard Room Temperature Storage in Solution
-
Observation: A solution of the compound, prepared in a common organic solvent (e.g., DMSO, Methanol) and stored at room temperature, shows significant degradation over a period of hours or days.
-
Probable Cause: While the solid form is generally stable, solutions can be more susceptible to degradation.[1] Phenyl piperazine derivatives can be less stable than their benzyl counterparts, and storage at room temperature can be detrimental to the stability of piperazine compounds.[4] Degradation could be due to slow hydrolysis, oxidation, or reaction with trace impurities in the solvent.
-
Solution:
-
Refrigerated Storage: Store solutions at 2-8°C or, for longer-term storage, at -20°C.[4]
-
Protection from Light: Store solutions in amber vials or wrapped in foil to protect against potential photodegradation.
-
Inert Atmosphere: For sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Solvent Purity: Use high-purity, anhydrous solvents to minimize potential reactions with water or other contaminants.
-
Issue 3: Appearance of Multiple Unknown Peaks in Chromatogram During Stability Studies
-
Observation: During forced degradation studies or upon analysis of an older sample, multiple new peaks appear in the HPLC chromatogram, making it difficult to identify the primary degradants.
-
Probable Cause: The compound has two main sites susceptible to degradation: the Boc-protected piperazine and the aminopyridine ring.[5] Stress conditions can lead to a variety of degradation products, including oxidation of the amino group or the pyridine ring, in addition to Boc cleavage.[4]
-
Solution:
-
Systematic Forced Degradation: Conduct systematic forced degradation studies under controlled conditions (acid, base, oxidative, thermal, photolytic) to understand the degradation profile under each stressor. This will help in identifying the likely nature of the degradants.
-
LC-MS/MS Analysis: Use a mass spectrometer (MS) coupled with your HPLC to obtain the mass-to-charge ratio (m/z) of the unknown peaks, which provides the molecular weight.[5] Tandem mass spectrometry (MS/MS) can then be used to fragment the ions and gain structural information about the degradants.[5]
-
Optimize Chromatography: Adjust the HPLC method (e.g., mobile phase pH, gradient, column type) to achieve better separation of the parent compound from all degradation products.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways are:
-
Acid-catalyzed hydrolysis of the Boc group: This is the most common and rapid degradation pathway, resulting in the formation of the free piperazine amine.[1][2]
-
Oxidation of the aminopyridine ring: The amino group and the electron-rich pyridine ring can be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated species, particularly under oxidative stress conditions.[4]
Q2: What are the recommended storage conditions for this compound in its solid form and in solution?
A2:
-
Solid Form: For long-term storage, it is recommended to keep the solid compound at 2-8°C in a tightly sealed container, protected from light and moisture.[5]
-
In Solution: Solutions should be prepared fresh whenever possible. For short-term storage, keep solutions at 2-8°C. For longer durations, store aliquots at -20°C to minimize degradation and freeze-thaw cycles.[4] Always store solutions protected from light.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products. To develop such a method:
-
Perform Forced Degradation: Subject the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light) to generate the degradation products.[5]
-
Select an Appropriate Column: A C18 column is a common starting point.
-
Optimize Mobile Phase: Use a combination of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Adjusting the pH of the aqueous phase can significantly impact the retention and peak shape of the basic parent compound and its degradants.[5]
-
Ensure Resolution: The primary goal is to achieve baseline separation between the peak for the intact compound and all peaks corresponding to degradation products.
-
Use a Diode Array Detector (DAD) or Mass Spectrometer (MS): A DAD can help in assessing peak purity, while an MS detector is invaluable for identifying the degradation products.[5]
Q4: Is this compound sensitive to light?
Quantitative Data Summary
The following table summarizes hypothetical results from a forced degradation study on this compound to illustrate its stability profile. This data is for illustrative purposes only and may not reflect actual experimental results.
| Stress Condition | Time | Temperature | % Degradation (Illustrative) | Major Degradation Product(s) (Predicted) |
| 0.1 M HCl | 24 hours | 60°C | >90% | Deprotected piperazine (Boc cleavage) |
| 0.1 M NaOH | 24 hours | 60°C | <5% | Minor unidentified products |
| 3% H₂O₂ | 24 hours | Room Temp | ~15-20% | Oxidized aminopyridine species (e.g., N-oxide) |
| Thermal | 48 hours | 80°C | <10% | Minor unidentified products |
| Photolytic (ICH Q1B) | 1.2 million lux hours | Room Temp | ~5-10% | Minor unidentified products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies based on ICH guidelines.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C. Withdraw samples at 0, 2, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.[5]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C. Withdraw samples at 0, 2, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light. Withdraw samples at 0, 2, 8, and 24 hours for analysis.
-
Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours. Also, heat a solution of the compound at 80°C. Sample at various time points.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines. Keep control samples wrapped in aluminum foil to protect them from light.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method. Calculate the percentage of degradation and identify major degradation products by their mass-to-charge ratio and fragmentation patterns.
Visualizations
Caption: Workflow for a forced degradation study.
Many aminopyridine-piperazine scaffolds are utilized in the development of kinase inhibitors. For instance, a structurally related compound is a key building block for CDK4/6 inhibitors used in cancer therapy.[6] The diagram below illustrates a simplified representation of the Cyclin D-CDK4/6-Rb signaling pathway, a common target for such molecules.
Caption: Simplified CDK4/6-Rb signaling pathway.
References
- 1. pharmtech.com [pharmtech.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Coupling Reactions with Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
Welcome to the technical support center for troubleshooting coupling reactions involving Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with this versatile building block.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Issue 1: Low or No Product Conversion
Q: I am not observing any formation of my desired product in my coupling reaction. What are the potential causes and how can I troubleshoot this?
A: Low or no product conversion is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
Troubleshooting Steps:
-
Catalyst Inactivation: The palladium catalyst is the heart of the reaction. Its inactivation can halt the catalytic cycle.
-
Chelation: The aminopyridine moiety of your starting material can chelate with the palladium center through the pyridine nitrogen and the amino group, thereby inhibiting the crucial oxidative addition step.[1] Consider using bulky electron-rich phosphine ligands that can favor the desired catalytic activity.
-
Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) species.
-
-
Reagent Quality and Stoichiometry:
-
Reagent Purity: Verify the purity of your starting materials, especially the boronic acid/ester (for Suzuki) or the aryl halide (for Buchwald-Hartwig). Impurities can interfere with the reaction.
-
Base Activity: The choice and quality of the base are critical. For Suzuki reactions, common bases include carbonates like Na₂CO₃, K₂CO₃, and Cs₂CO₃, or phosphates like K₃PO₄.[2][3] For Buchwald-Hartwig reactions, stronger bases like NaOtBu or LHMDS are often employed.[1][4] Ensure your base is anhydrous and has not been passivated by atmospheric CO₂.
-
Solvent Degassing: Thoroughly degas your solvent to remove dissolved oxygen.
-
-
Reaction Temperature:
-
Some coupling reactions require significant thermal energy to proceed. If you are running the reaction at a lower temperature, consider incrementally increasing it, for example, from 80°C to 100°C or higher, depending on the solvent's boiling point.[5]
-
Issue 2: Formation of Significant Side Products
Q: My reaction is yielding multiple products, making purification difficult. What are the common side reactions and how can I minimize them?
A: Side product formation often competes with the desired coupling reaction. Identifying the nature of the impurity is key to addressing the issue.
Troubleshooting Steps:
-
Homocoupling:
-
Aryl Halide Homocoupling: This can occur, particularly with more reactive aryl iodides. Reducing the catalyst loading or temperature might mitigate this.
-
Boronic Acid Homocoupling (Suzuki): This is often promoted by the presence of oxygen. Rigorous degassing is crucial.
-
-
Protodeborylation (Suzuki): The boronic acid can be cleaved by residual water or acidic protons in the reaction mixture, leading to the formation of an arene byproduct. Using an anhydrous base and solvent can help.
-
Hydrolysis of Boc Group: While generally stable, the tert-butoxycarbonyl (Boc) protecting group can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures. If you suspect Boc-deprotection, consider using a milder base.
-
Double Arylation of Piperazine (Buchwald-Hartwig): In some cases, particularly with an excess of the aryl halide, a second coupling reaction can occur on the newly formed N-arylpiperazine.[6] Using a slight excess of the amine component can sometimes disfavor this.
Issue 3: Difficulty in Product Purification
Q: I am struggling to isolate my pure product from the crude reaction mixture. What purification strategies are recommended?
A: The presence of the piperazine moiety can sometimes complicate purification due to its basicity and potential for interactions with silica gel.
Troubleshooting Steps:
-
Aqueous Workup: A standard aqueous workup is often the first step. A wash with brine can help remove some inorganic salts.
-
Column Chromatography:
-
Tailing: The basic nitrogen on the piperazine can cause tailing on silica gel. To counteract this, you can add a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent system.
-
Gradient Elution: A gradual increase in the polarity of the eluent (e.g., from ethyl acetate/hexanes to a higher percentage of ethyl acetate or the addition of methanol) can help in separating closely related compounds.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[7] Experiment with different solvent systems to induce crystallization.
-
Acid-Base Extraction: The basicity of the piperazine can be exploited for purification. An acid wash (e.g., with dilute HCl) can extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and re-extraction into an organic solvent can isolate the product.
Data Presentation: Optimized Reaction Conditions for Similar Substrates
The following tables summarize reaction conditions that have been reported for successful coupling reactions with substrates analogous to this compound. These can serve as a starting point for your optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (3) | 1,4-Dioxane/H₂O | Reflux | 86 | [2] |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | [3] |
Table 2: Buchwald-Hartwig Amination Conditions
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-2-aminopyridine | Secondary cyclic amines | Pd(OAc)₂ (4) | RuPhos | LiHMDS | Toluene | - | High | [1] |
| 3-Bromo-4-indolylmaleimide | 2-Aminopyridines | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Toluene | 100 | Good to Excellent | [5] |
| Aryl Chlorides | Piperazine | RuPhos/Pd₂(dba)₃ | RuPhos | Cs₂CO₃ (1.5) | - | - | Moderate to High | [6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.1-1.2 equiv.), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%) in the degassed solvent (e.g., toluene or dioxane).
-
Add the catalyst solution to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir until completion.
-
Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue as required.
Visualizations
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A decision tree for troubleshooting failed coupling reactions.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Green chemistry approaches for the synthesis of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on green chemistry approaches for the synthesis of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical development. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation, with a focus on sustainable and environmentally friendly methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary green chemistry approaches for synthesizing this compound?
A1: Two promising green synthetic routes have been identified:
-
Catalytic Transfer Hydrogenation (CTH) of a Nitro Precursor: This method involves the reduction of a nitro-substituted pyridine precursor using a hydrogen donor in the presence of a catalyst. It is considered a greener alternative to traditional catalytic hydrogenation that uses pressurized hydrogen gas.
-
Visible-Light Mediated Photocatalytic C-H Amination: This approach enables the direct coupling of a pyridine derivative with Boc-piperazine through C-H bond activation using a photocatalyst and visible light, often in a single step.
Q2: What are the main advantages of Catalytic Transfer Hydrogenation (CTH) over traditional hydrogenation?
A2: CTH offers several advantages, including:
-
Enhanced Safety: It avoids the use of flammable and explosive hydrogen gas, making the procedure inherently safer.
-
Simplified Equipment: CTH does not require high-pressure reactors, making it more accessible for standard laboratory setups.
-
Milder Reaction Conditions: The reactions can often be carried out at or near room temperature and atmospheric pressure.
-
Green Hydrogen Donors: Readily available and less hazardous hydrogen donors like ammonium formate or formic acid can be used.
Q3: What are the key benefits of the photocatalytic C-H amination route?
A3: The photocatalytic approach offers significant advantages in terms of:
-
Atom Economy: It allows for the direct formation of the C-N bond without the need for pre-functionalized starting materials, reducing waste.
-
Step Economy: In some cases, the synthesis can be achieved in a single step, shortening the overall synthetic sequence.
-
Use of Renewable Energy: It utilizes visible light as a renewable energy source to drive the chemical transformation.
-
Milder Conditions: Reactions are typically conducted at ambient temperature.
Q4: How do I choose between the CTH and photocatalytic routes?
A4: The choice of synthetic route will depend on several factors:
-
Starting Material Availability: The CTH route requires a nitro-precursor, while the photocatalytic route can start from a simpler pyridine derivative.
-
Scale of Synthesis: CTH is a well-established and often scalable method. Photocatalytic reactions, while promising, may require more optimization for large-scale production.
-
Equipment Availability: The photocatalytic method requires a specific light source (e.g., blue LEDs), while CTH can be performed with standard laboratory glassware.
-
Green Chemistry Priorities: If minimizing steps and maximizing atom economy are the primary goals, the photocatalytic route is very attractive. If avoiding hazardous reagents is the main concern, CTH is a strong candidate.
Troubleshooting Guides
Route 1: Catalytic Transfer Hydrogenation of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
Experimental Protocol:
A general protocol for the catalytic transfer hydrogenation of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate is as follows:
-
To a solution of the nitro-precursor in a suitable solvent (e.g., methanol, ethanol), add a hydrogen donor (e.g., ammonium formate or formic acid).
-
Carefully add the catalyst (e.g., Pd/C or PtO₂) under an inert atmosphere.
-
Stir the reaction mixture at the appropriate temperature for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Quantitative Data Summary:
| Parameter | Catalytic Transfer Hydrogenation (CTH) |
| Starting Material | Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate |
| Catalyst | Pd/C (5-10 mol%) or PtO₂ |
| Hydrogen Donor | Ammonium formate or Formic acid |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 1 - 6 hours |
| Yield | 80 - 95% |
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive Catalyst: The catalyst may be old or poisoned. | Use fresh catalyst. Ensure starting materials and solvents are pure and free from catalyst poisons like sulfur compounds. |
| Insufficient Hydrogen Donor: The amount of hydrogen donor may be inadequate for complete reduction. | Increase the molar excess of the hydrogen donor (e.g., from 5 to 10 equivalents). | |
| Low Reaction Temperature: The reaction may be too slow at room temperature. | Gently warm the reaction mixture to 40-60 °C. | |
| Formation of side products | Over-reduction: Prolonged reaction times or excessive catalyst loading can lead to unwanted side reactions. | Monitor the reaction closely and stop it once the starting material is consumed. Optimize catalyst loading. |
| Incomplete Reduction: Formation of intermediate nitroso or hydroxylamine species. | Ensure sufficient hydrogen donor and catalyst are present. Increase reaction time if necessary. | |
| Difficulty in catalyst filtration | Fine Catalyst Particles: The catalyst particles may be too fine, passing through the filter paper. | Use a pad of celite for filtration. Ensure the celite pad is well-packed. |
| Catalyst is pyrophoric: Dry catalyst can ignite in the presence of air. | Do not allow the filtered catalyst to dry completely on the filter paper. Keep it wet with solvent during and after filtration and handle with care. |
Experimental Workflow:
Caption: Workflow for Catalytic Transfer Hydrogenation.
Route 2: Visible-Light Mediated Photocatalytic C-H Amination
Experimental Protocol:
A potential protocol for the one-step photocatalytic synthesis is as follows:
-
In a reaction vessel, combine 2-aminopyridine, Tert-butyl piperazine-1-carboxylate, a photocatalyst (e.g., an acridine salt), and an oxidant in a suitable green solvent (e.g., a biodegradable solvent or a solvent with a good safety profile).
-
Degas the reaction mixture and place it under an inert atmosphere.
-
Irradiate the mixture with a visible light source (e.g., blue LEDs) at room temperature with stirring.
-
Monitor the reaction for the formation of the product.
-
After completion, quench the reaction and purify the product using standard chromatographic techniques.
Quantitative Data Summary:
| Parameter | Photocatalytic C-H Amination |
| Starting Materials | 2-Aminopyridine, Tert-butyl piperazine-1-carboxylate |
| Photocatalyst | Acridine salt (e.g., 9-mesityl-10-methylacridinium perchlorate) |
| Oxidant | e.g., Potassium persulfate |
| Solvent | Dichloroethane (greener alternatives under investigation) |
| Light Source | Blue LEDs |
| Temperature | Room Temperature |
| Reaction Time | 10 - 24 hours |
| Yield | Up to 92% (as per patent literature) |
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Insufficient Light Intensity: The light source may not be powerful enough to initiate the photocatalytic cycle. | Ensure the reaction vessel is close to the light source. Use a more powerful LED array if necessary. |
| Catalyst Decomposition: The photocatalyst may be degrading under the reaction conditions. | Ensure the reaction is properly degassed to remove oxygen, which can quench the excited state of the catalyst. Use a more robust photocatalyst if degradation persists. | |
| Poor Solubility of Reagents: Starting materials may not be fully dissolved in the chosen solvent. | Screen for greener solvents that offer better solubility for all components. | |
| Formation of multiple products | Lack of Regioselectivity: The amination may be occurring at different positions on the pyridine ring. | Modify the photocatalyst or reaction conditions to enhance regioselectivity. The use of directing groups on the pyridine substrate can also be explored. |
| Side Reactions: The generated radical intermediates may undergo undesired side reactions. | Adjust the concentration of reactants or the light intensity to control the rate of radical generation. | |
| Difficult product purification | Complex Reaction Mixture: The presence of unreacted starting materials, catalyst, and byproducts can complicate purification. | Optimize the reaction to achieve higher conversion. Explore different chromatographic conditions or alternative purification methods like crystallization. |
Logical Relationship Diagram:
Caption: Key elements of the photocatalytic C-H amination process.
Byproduct formation in the synthesis of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. This valuable intermediate is synthesized primarily through two synthetic routes: the Buchwald-Hartwig amination and the reduction of a nitro precursor. This guide addresses common issues, including byproduct formation, and offers solutions to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
There are two main synthetic strategies for this compound:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the reaction of a protected piperazine with a halo-aminopyridine (typically 2-chloro-5-aminopyridine or 2-bromo-5-aminopyridine).
-
Reduction of a Nitro Precursor: This method involves the synthesis of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate, followed by the reduction of the nitro group to an amine, often using a palladium-on-carbon (Pd/C) catalyst with a hydrogen source.
Q2: What are the most common byproducts in the Buchwald-Hartwig amination route?
The most frequently encountered byproduct is the hydrodehalogenation of the pyridine starting material, where the halogen atom is replaced by a hydrogen atom. Other potential byproducts include dimeric structures arising from the self-coupling of the aminopyridine or the product.
Q3: What are the potential side products in the reduction of the nitro precursor route?
Incomplete reduction of the nitro group can lead to the formation of intermediates such as nitroso and hydroxylamine species. Over-reduction is less common but can result in the saturation of the pyridine ring under harsh conditions.
Q4: How can I monitor the progress of my reaction?
Reaction progress for both synthetic routes can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). These methods can help determine the consumption of starting materials and the formation of the desired product and any byproducts.
Troubleshooting Guides
Buchwald-Hartwig Amination Route
Issue 1: Low or No Conversion of Starting Materials
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed catalyst. | Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation. |
| Inappropriate Ligand | Screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos). | The choice of ligand is critical for an efficient catalytic cycle. Bulky, electron-rich ligands often improve reaction rates and yields. |
| Insufficiently Strong Base | Use a strong, non-nucleophilic base like NaOtBu or LHMDS. If the substrate is base-sensitive, consider weaker inorganic bases like Cs2CO3 or K3PO4, potentially with higher reaction temperatures.[1] | The base is crucial for the deprotonation of the amine and regeneration of the active catalyst. |
| Low Reaction Temperature | Increase the reaction temperature, typically in the range of 80-120 °C. | The oxidative addition of the palladium catalyst to the aryl halide is often the rate-limiting step and can be accelerated at higher temperatures. |
| Poor Solvent Choice | Ensure the use of anhydrous, degassed solvents such as toluene, dioxane, or THF. | Oxygen and water can deactivate the catalyst. The solvent also affects the solubility of reagents and the stability of the catalytic species. |
Issue 2: Significant Formation of Hydrodehalogenation Byproduct
| Potential Cause | Troubleshooting Step | Rationale |
| Slow Reductive Elimination | Select a more electron-donating and sterically hindered ligand. | This can accelerate the desired reductive elimination step, outcompeting the side reaction of hydrodehalogenation. |
| Presence of Water | Use rigorously dried reagents and solvents. | Water can be a proton source for the hydrodehalogenation side reaction. |
| Suboptimal Base | Screen different bases. In some cases, a weaker base may reduce the rate of side reactions. | The nature of the base can influence the equilibrium between the desired catalytic cycle and side reactions. |
| High Catalyst Loading | Optimize the catalyst loading; sometimes a lower concentration can be beneficial. | High concentrations of the catalyst might lead to an increase in side reactions. |
Reduction of Nitro Precursor Route
Issue 1: Incomplete Reduction and Formation of Intermediates
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Reducing Agent | Increase the equivalents of the reducing agent or the pressure of hydrogen gas. | Ensuring a sufficient amount of the reducing agent is available to drive the reaction to completion. |
| Catalyst Poisoning | Use a fresh batch of catalyst. Ensure starting materials are free of impurities that could poison the catalyst (e.g., sulfur compounds). | Catalyst activity is crucial for a complete reduction. |
| Low Reaction Temperature or Time | Increase the reaction temperature or extend the reaction time. | The reduction of the nitro group can be slow, and increasing temperature or time can help ensure complete conversion. |
| Inefficient Agitation | Ensure vigorous stirring, especially in heterogeneous reactions with Pd/C. | Good mixing is essential for effective contact between the substrate, catalyst, and hydrogen. |
Issue 2: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Rationale |
| Product Degradation | Monitor the reaction closely and avoid prolonged reaction times or excessively high temperatures. | The product, an aminopyridine, could be sensitive to the reaction conditions. |
| Loss During Workup | Optimize the extraction and purification procedures. Consider using a different solvent system for extraction. | The product's solubility properties should be considered to minimize losses during the workup. |
| Side Reactions | Analyze the crude reaction mixture to identify major byproducts and adjust reaction conditions accordingly (e.g., temperature, catalyst, solvent). | Understanding the side reactions is key to optimizing for the desired product. |
Data Presentation
Table 1: Influence of Ligand and Base on Buchwald-Hartwig Amination
| Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Key Byproducts |
| XPhos | NaOtBu | Toluene | 100 | High | >98 | Minimal hydrodehalogenation |
| SPhos | NaOtBu | Toluene | 100 | High | >98 | Minimal hydrodehalogenation |
| RuPhos | K3PO4 | Dioxane | 110 | Moderate | >95 | Hydrodehalogenation |
| BrettPhos | Cs2CO3 | Dioxane | 110 | Moderate-High | >97 | Low hydrodehalogenation |
| dppf | NaOtBu | Toluene | 100 | Moderate | >95 | Hydrodehalogenation |
Note: This table represents typical outcomes based on literature for similar systems. Actual results may vary.
Table 2: Comparison of Reduction Conditions for the Nitro Precursor
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Yield (%) | Purity (%) | Key Byproducts |
| 10% Pd/C | H2 gas | Methanol | 25 | 1 atm | >95 | >99 | Minimal |
| 10% Pd/C | H2 gas | Ethanol | 25 | 1 atm | >95 | >99 | Minimal |
| 5% Pd/C | H2 gas | Methanol | 40 | 50 psi | >98 | >99 | Minimal |
| Raney Ni | H2 gas | Ethanol | 50 | 100 psi | High | >97 | Potential for ring reduction |
| SnCl2·2H2O | HCl | Ethanol | 78 | N/A | High | >95 | Tin salt impurities |
Note: This table represents typical outcomes based on literature. Actual results may vary.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
A detailed protocol for the Buchwald-Hartwig amination of 2-chloropyridines can be found in the literature.[2][3] A general procedure is as follows:
-
To an oven-dried Schlenk tube is added the palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
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The aryl halide (e.g., 2-chloro-5-aminopyridine, 1.0 equiv.) and the amine (e.g., Tert-butyl piperazine-1-carboxylate, 1.1-1.2 equiv.) are added, followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred until the starting material is consumed as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Protocol 2: Reduction of Nitro Precursor
A general procedure for the reduction of a nitro group using Pd/C and hydrogen gas is as follows:
-
To a hydrogenation vessel is added Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (1.0 equiv.) and a suitable solvent (e.g., methanol or ethanol).
-
The palladium on carbon catalyst (10% w/w, 5-10 mol%) is carefully added under an inert atmosphere.
-
The vessel is sealed, evacuated, and backfilled with hydrogen gas (repeated three times).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1 atm to 50 psi) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the hydrogen is carefully vented, and the atmosphere is replaced with an inert gas.
-
The reaction mixture is filtered through a pad of celite to remove the catalyst, and the filter cake is washed with the reaction solvent.
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The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography if necessary.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination and a common side reaction.
Caption: Workflow for the synthesis via reduction of a nitro precursor.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Couplings with Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the reaction rate and success of coupling reactions involving Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with 2-aminopyridine derivatives like this compound often slow or low-yielding?
A1: 2-Aminopyridine derivatives can be challenging substrates in cross-coupling reactions for several reasons. The nitrogen atoms of the pyridine ring and the amino group are Lewis basic and can coordinate to the palladium catalyst, leading to catalyst inhibition[1]. This coordination can prevent or slow down the crucial oxidative addition step in the catalytic cycle[2]. Additionally, the electronic properties of the pyridine ring can influence its reactivity[1].
Q2: What are the most common types of coupling reactions for this molecule?
A2: The most common and synthetically useful coupling reactions for this molecule are Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and amide bond formations. These reactions allow for the introduction of a wide range of substituents at the amino group or other positions if the molecule is further functionalized.
Q3: What are the key parameters to consider when optimizing a coupling reaction with this substrate?
A3: The key parameters to optimize are the choice of catalyst (and precatalyst), ligand, base, solvent, and reaction temperature. Each of these factors can have a significant impact on the reaction rate and overall yield. For instance, sterically hindered and electron-rich phosphine ligands are often required for less reactive aryl chlorides[1].
Q4: Can I perform a Buchwald-Hartwig amination with an aryl halide using the primary amino group on the pyridine ring?
A4: Yes, a Buchwald-Hartwig amination is a suitable reaction for this purpose. However, careful selection of the catalyst, ligand, and base is crucial for success. The use of pre-catalysts can be advantageous as they allow for the efficient formation of the active catalyst[3].
Troubleshooting Guides
Issue 1: Slow or Incomplete Suzuki-Miyaura Coupling
If you are experiencing a slow or incomplete Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.
Quantitative Data Summary: Suzuki-Miyaura Coupling Optimization
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Condition C (Optimized Yield) |
| Catalyst | Pd(OAc)₂ | Pd(PPh₃)₄ | XPhos Pd G3 |
| Ligand | PPh₃ | P(tBu)₃ | XPhos |
| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/H₂O | 1,4-Dioxane/H₂O | 1,4-Dioxane/H₂O |
| Temperature | 80 °C | 90 °C | 100 °C |
| Yield | <20% | 50-70% | >90% |
Note: This table is a representative example based on general principles for optimizing Suzuki reactions with challenging substrates.
Issue 2: Low Conversion in Buchwald-Hartwig Amination
For low conversion rates in Buchwald-Hartwig amination, refer to the following guide.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting guide for low conversion in Buchwald-Hartwig amination.
Quantitative Data Summary: Buchwald-Hartwig Amination Optimization
| Parameter | Condition A (Low Conversion) | Condition B (Moderate Conversion) | Condition C (High Conversion) |
| Catalyst | Pd₂(dba)₃ | RuPhos Precat | BrettPhos Precat |
| Ligand | RuPhos | RuPhos | BrettPhos |
| Base | K₂CO₃ | K₃PO₄ | LHMDS |
| Solvent | Toluene | THF | Dioxane |
| Temperature | 70 °C | 90 °C | 100 °C |
| Conversion | <30% | 60-80% | >95% |
Note: This table is a representative example based on literature for similar 2-aminopyridine substrates.[2]
Issue 3: Failure to Form Amide Bond
If you are struggling with amide bond formation, the following guide may help.
Troubleshooting Workflow for Amide Coupling
Caption: Troubleshooting guide for difficult amide bond formation.
Quantitative Data Summary: Amide Coupling Reagent Comparison
| Coupling Reagent | Base | Solvent | Temperature | Typical Yield |
| EDC/HOBt | DIPEA | DMF | Room Temp | Low to Moderate |
| HATU | DIPEA | DMF | Room Temp | Moderate to High |
| SOCl₂ (Acid Chloride) | Pyridine | DCM | 0 °C to RT | Variable, can be high |
| DMTMM | N-methylmorpholine | THF | Room Temp | Good for difficult couplings |
Note: This table provides a qualitative comparison of common amide coupling reagents for challenging substrates.[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Experimental Workflow
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Preparation: In a reaction vessel, combine this compound (1.0 equiv.), the corresponding aryl boronic acid or ester (1.1-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment[1].
-
Reagent Addition: Add a degassed solvent (e.g., 1,4-dioxane and a small amount of water) via syringe[1]. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if necessary[5].
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring[1].
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1].
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine[1].
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel[1].
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Methodology:
-
Preparation: To a dry reaction flask, add the aryl halide (1.0 equiv.), this compound (1.1-1.2 equiv.), a suitable base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equiv.), the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-5 mol%), and the ligand (if not using a pre-catalyst).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF, dioxane, or toluene) via syringe.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Protocol 3: General Procedure for Amide Coupling using HATU
Methodology:
-
Acid Activation: In a flask, dissolve the carboxylic acid (1.0 equiv.), HATU (1.1 equiv.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv.) in an anhydrous aprotic solvent like DMF. Stir at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add a solution of this compound (1.0-1.1 equiv.) in DMF to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Washing: Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Alternatives for Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate in CDK Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and more effective cyclin-dependent kinase (CDK) inhibitors as anti-cancer therapeutics has led to an extensive exploration of diverse chemical scaffolds. A key building block in the synthesis of several prominent CDK inhibitors, such as the FDA-approved drug Palbociclib, is tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. While this reagent has proven its utility, the quest for improved potency, selectivity, pharmacokinetic properties, and novel intellectual property has driven the investigation into a range of structural alternatives.
This guide provides an objective comparison of viable alternatives to this crucial synthetic intermediate. We will delve into different chemical scaffolds and bioisosteric replacements, presenting supporting experimental data on their synthesis and the biological activity of the resulting CDK inhibitors. Detailed experimental protocols for key synthetic transformations are also provided to facilitate practical application in a research setting.
Core Scaffold Alternatives
Instead of modifying the piperazine or pyridine moieties of the original building block, a common strategy involves replacing the entire aminopyridine-piperazine core with alternative heterocyclic systems that can similarly engage with the ATP-binding pocket of CDKs.
Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a potent bioisostere of the purine core, which is prevalent in many kinase inhibitors. This scaffold has been successfully employed to generate highly active CDK2 inhibitors.
.
Table 1: Comparison of CDK2 Inhibition by Pyrazolo[1,5-a]pyrimidine Analogs
| Compound ID | R1 | R2 | CDK2 IC₅₀ (nM)[1][2] |
| 5h | 4-Bromophenyl | 3-Chlorophenylazo | 22 |
| 5i | 4-Bromophenyl | 2-Chlorophenylazo | 24 |
| Dinaciclib (Reference) | - | - | 18 |
Caption: A workflow for the synthesis of Pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors.
References
A Comparative Guide to the Synthetic Routes of Palbociclib
For Researchers, Scientists, and Drug Development Professionals
Palbociclib (Ibrance®), a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has become a cornerstone in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. The journey from its initial discovery to a commercially viable drug has been marked by significant evolution in its synthetic strategy. This guide provides a comparative analysis of the prominent synthetic routes to Palbociclib, offering insights into their efficiency, scalability, and practicality for researchers and drug development professionals.
The CDK4/6-Rb Signaling Pathway: The Target of Palbociclib
Palbociclib exerts its therapeutic effect by targeting the CDK4/6-Cyclin D-Retinoblastoma (Rb) signaling pathway, a critical regulator of the cell cycle. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.
As illustrated in Diagram 1, growth factor signaling leads to the upregulation of Cyclin D, which forms an active complex with CDK4/6. This complex then phosphorylates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor. Liberated E2F promotes the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby driving cell division. Palbociclib selectively inhibits the kinase activity of the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and arresting the cell cycle in the G1 phase.
Comparative Analysis of Synthetic Routes
Several synthetic routes for Palbociclib have been reported, each with its own set of advantages and disadvantages. The most notable are the original discovery route featuring a Stille coupling, the first process chemistry route which employs a Heck coupling, and a more recent approach starting from thiouracil.
| Parameter | Original Discovery Route (Stille Coupling) | First Process Chemistry Route (Heck Coupling) | Route from Thiouracil |
| Key Reaction | Stille Coupling | Heck Coupling | Heck Reaction and Ring Closure |
| Overall Yield | ~27%[1] | Improved, but specific overall yield not consistently reported. A related process reports 32.8%[1][2]. | ~10% for the final product, ~35% for a key intermediate[3][4][5] |
| Number of Steps | Convergent, relatively few steps in the final stages. | Generally a multi-step process. | 8 steps[3][4] |
| Purity | Not explicitly detailed, but likely required extensive purification. | High purity achievable, with methods developed for impurity control.[6] | Final product purity reported as >99% by HPLC in some studies.[7] |
| Scalability | Limited due to the use of toxic tin reagents and challenging coupling conditions.[1] | More amenable to large-scale synthesis due to avoidance of toxic reagents and optimized reaction conditions.[2] | Potentially scalable due to the use of inexpensive starting materials and readily controllable reactions.[5] |
| Key Advantages | Highly convergent final steps. | Avoids toxic tin reagents, improved yield in key coupling step.[1] | Uses inexpensive and readily available starting materials, environmentally friendlier reagents.[5] |
| Key Disadvantages | Use of expensive and highly toxic tin reagents, low yield in a key coupling step (38%).[1] | Can involve multiple steps and requires careful optimization of the Heck coupling to control regioselectivity. | Lower overall yield compared to other routes. |
Experimental Protocols and Workflows
Original Discovery Route: Stille Coupling
This initial route was crucial for the discovery and early evaluation of Palbociclib but presented significant challenges for large-scale production.
Experimental Protocol Outline:
-
Stille Coupling: The key C-C bond formation was achieved through a Stille coupling reaction between a vinyl tin reagent and a brominated pyridopyrimidine intermediate. This step was reported to have a low yield of around 38% and utilized a toxic tin reagent.[1]
-
Deprotection: The coupled product underwent deprotection of the Boc group on the piperazine ring, typically under acidic conditions, to yield the final Palbociclib hydrochloride salt.[1]
First Process Chemistry Route: Heck Coupling
To overcome the limitations of the Stille coupling, a more scalable and environmentally benign Heck coupling was developed.
Experimental Protocol Outline:
-
SNAr Coupling: A nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one and tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is performed. The use of a strong base like LiHMDS significantly improved the yield of this step.[2]
-
Heck Coupling: The resulting intermediate undergoes a palladium-catalyzed Heck coupling with an enol ether to introduce the acetyl precursor side chain. This avoids the use of toxic tin reagents.
-
Hydrolysis and Deprotection: The final steps involve the hydrolysis of the enol ether to an acetyl group and the removal of the Boc protecting group under acidic conditions to yield Palbociclib.[2]
Synthetic Route from Thiouracil
This route offers an alternative approach using readily available and inexpensive starting materials.
Experimental Protocol Outline:
-
Series of Transformations: This multi-step synthesis begins with thiouracil and involves a sequence of reactions including methylation, nucleophilic substitution, bromination, a Heck reaction for ring closure, and oxidation to form a key pyridopyrimidine intermediate.[5]
-
Final Coupling and Deprotection: This key intermediate is then coupled with the piperazine side chain, followed by the necessary deprotection steps to afford Palbociclib. The overall yield for this route is reported to be around 10%.[3][4]
Conclusion
The synthesis of Palbociclib has evolved from a challenging discovery route to more robust and scalable manufacturing processes. The transition from Stille to Heck coupling represents a significant advancement in terms of safety and environmental considerations. While the route from thiouracil offers the advantage of inexpensive starting materials, its overall yield is lower. For researchers and drug development professionals, the choice of synthetic route will depend on the desired scale, available resources, and regulatory considerations. The process chemistry route utilizing the Heck coupling is currently considered one of the most viable options for large-scale production due to its efficiency and avoidance of hazardous reagents.[2] Further process optimization continues to be an active area of research to enhance the overall efficiency and sustainability of Palbociclib synthesis.
References
- 1. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 2. longdom.org [longdom.org]
- 3. A new route for the synthesis of Palbociclib | Semantic Scholar [semanticscholar.org]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
The Piperazine Scaffold: A Comparative Analysis of a Privileged Building Block in Drug Discovery
For researchers, scientists, and drug development professionals, the piperazine ring represents a cornerstone in medicinal chemistry. This six-membered heterocycle, containing two nitrogen atoms at the 1 and 4 positions, is a recurring motif in a multitude of approved drugs, underscoring its significance as a "privileged scaffold." This guide provides a comparative analysis of piperazine building blocks, supported by experimental data, to illuminate their role in optimizing drug candidates' pharmacological profiles.
The unique physicochemical properties of the piperazine core contribute to its widespread use. Its basic nature allows for salt formation, which can enhance solubility and improve pharmacokinetic profiles. The two nitrogen atoms provide handles for facile chemical modification, enabling the exploration of a vast chemical space to fine-tune a compound's activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
Comparative Analysis of Piperazine Derivatives in Oncology
The versatility of the piperazine scaffold is particularly evident in the development of anticancer agents. By functionalizing the piperazine ring with various substituents, medicinal chemists can modulate the cytotoxic activity of the resulting compounds against different cancer cell lines.
Cytotoxicity of Piperazine-Containing Compounds
The following table summarizes the in vitro cytotoxic activity (IC50/GI50 values) of various piperazine derivatives against a panel of human cancer cell lines. Lower values indicate greater potency.
| Compound Class | Representative Analog | Cancer Cell Line | IC50/GI50 (µM) |
| Vindoline-piperazine Conjugate | Compound 23 | Breast Cancer (MDA-MB-468) | 1.00[1] |
| Non-Small Cell Lung Cancer (HOP-92) | 1.35[1] | ||
| Compound 25 | Non-Small Cell Lung Cancer (HOP-92) | 1.35[1] | |
| Piperazine-chalcone Hybrid | Compound Vd | VEGFR-2 Kinase Inhibition | 0.57 |
| N-Arylpiperazine-Thiazole Hybrid | Compound 2b | - | Ki = 0.412 (5-HT1A receptor affinity)[2] |
| Piperazine-linked Quinolinequinones | QQ1 | Renal Cancer (ACHN) | 1.55 |
| Methyl Piperazine Derivatives | Compound A-11 | Lung Cancer (A-549) | 5.71 |
| Colon Cancer (HCT-116) | 4.26 | ||
| Pancreatic Cancer (MIAPaCa-2) | 31.36 | ||
| Gefitinib (Standard) | Lung Cancer (A-549) | 16.56 | |
| Colon Cancer (HCT-116) | 10.51 | ||
| Pancreatic Cancer (MIAPaCa-2) | 49.50 | ||
| Piperazine Amide Derivative | Compound 3 | Breast Cancer (MDA-MB-231) | 11.3[3] |
Piperazine as a Linker in PROTACs: A Performance Comparison
In the burgeoning field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC's design, and piperazine is frequently incorporated to impart rigidity and improve physicochemical properties.
The following table presents data on BRD4-targeting PROTACs with piperazine-containing linkers, illustrating the impact of linker composition on degradation potency (DC50) and maximal degradation (Dmax).
| PROTAC Name | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical AHPC-Piperazine-BRD4 PROTAC | AHPC | Piperazine-containing | BRD4 | 22Rv1 | ~15 | >90[4] |
| GP262 | VH032 (AHPC-based) | C8 alkyl | p110α | MDA-MB-231 | 227.4 | 71.3[4] |
| p110γ | MDA-MB-231 | 42.23 | 88.6[4] | |||
| mTOR | MDA-MB-231 | 45.4 | 74.9[4] |
The data suggests that the incorporation of a rigid piperazine-containing linker can lead to highly potent and efficacious protein degradation.[4][5]
Physicochemical Properties of Piperazine Building Blocks
The utility of piperazine in drug discovery is fundamentally linked to its physicochemical properties. The ability to modulate these properties through substitution is a key advantage.
| Compound | Melting Point (°C) | pKa1 | pKa2 | Water Solubility |
| Piperazine (anhydrous) | 106 - 108[6] | 5.35[6] | 9.73[6] | Freely soluble[6] |
| Piperazine Dihydrochloride | 318 - 320[6] | - | - | - |
| Piperazine Hexahydrate | 44[6] | - | - | - |
The basicity of piperazine, reflected in its pKa values, allows it to be protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets.[6] The choice of salt form can significantly impact a drug's dissolution and overall bioavailability.
Experimental Protocols
Synthesis of N-Arylpiperazines
A general and convenient method for the synthesis of N-arylpiperazines involves the reaction of bis(2-chloroethyl)amine hydrochloride with a range of anilines in a suitable solvent like diethylene glycol dimethyl ether (diglyme).
General Procedure:
-
A mixture of the desired aniline and bis(2-chloroethyl)amine hydrochloride is prepared in diglyme.
-
The reaction mixture is heated to a high temperature (e.g., 150 °C) and refluxed.
-
The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and worked up to isolate the N-arylpiperazine product. This typically involves dilution with an organic solvent, washing with water and brine, and purification by crystallization or chromatography.[7]
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[8][9][10][11][12]
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 3,000-5,000 cells/well and allowed to attach overnight in a humidified incubator (37°C, 5% CO₂).[8]
-
Compound Treatment: Serial dilutions of the piperazine-containing test compounds are prepared in the culture medium. The medium from the cells is replaced with the medium containing the test compounds.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[8]
-
Solubilization: The medium is removed, and a solubilizing agent such as DMSO is added to dissolve the formazan crystals formed by viable cells.[8]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Aripiprazole: A Piperazine-Containing Antipsychotic
Aripiprazole, an atypical antipsychotic, exemplifies the successful application of the piperazine scaffold in targeting G-protein coupled receptors (GPCRs). Its unique mechanism of action involves partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[13][14][15][16] This "dopamine-serotonin system stabilizer" activity is thought to be responsible for its efficacy in treating schizophrenia and other psychiatric disorders.[13]
Caption: Simplified signaling pathway of Aripiprazole's mechanism of action.
Experimental Workflow for Evaluating Compound Activity
The following diagram illustrates a general workflow for the preclinical evaluation of novel piperazine-containing compounds, from initial synthesis to in vitro and in vivo testing.
Caption: General experimental workflow for drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. psychscenehub.com [psychscenehub.com]
- 15. Aripiprazole - Wikipedia [en.wikipedia.org]
- 16. Aripiprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate and Its Alternatives
In the landscape of pharmaceutical development, the efficient and cost-effective synthesis of key intermediates is paramount. Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, a crucial building block for a range of kinase inhibitors, presents a case study in the strategic decisions required for large-scale production. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering a cost-benefit perspective for researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of this compound is dominated by a two-step approach involving nucleophilic aromatic substitution (SNAr) of a substituted pyridine with 1-Boc-piperazine, followed by reduction. This guide evaluates the prevalent method utilizing a nitropyridine precursor against an alternative employing a fluorinated pyridine. While the nitropyridine route is common, the choice of starting material and reaction conditions significantly impacts cost, yield, purity, and safety. This analysis provides a framework for selecting the optimal synthetic strategy based on project-specific priorities.
Comparative Analysis of Synthetic Routes
The large-scale synthesis of the target molecule primarily revolves around the formation of the C-N bond between the pyridine and piperazine rings. Two main strategies are compared:
-
Route A: The Nitro-Substitution Pathway. This is a widely adopted method that proceeds via the SNAr reaction of an activated nitropyridine (e.g., 2-chloro-5-nitropyridine) with 1-Boc-piperazine, followed by the reduction of the nitro group to the desired amine.
-
Route B: The Fluoro-Substitution Pathway. An alternative approach involves the SNAr reaction of a fluorinated pyridine (e.g., 2-fluoro-5-aminopyridine) with 1-Boc-piperazine. This route offers the advantage of a single-step process to the final product.
Data Presentation: A Quantitative Comparison
| Parameter | Route A: Nitro-Substitution | Route B: Fluoro-Substitution |
| Starting Materials | 2-Chloro-5-nitropyridine, 1-Boc-piperazine | 2-Fluoro-5-aminopyridine, 1-Boc-piperazine |
| Estimated Cost of Starting Materials (per kg of product) | Moderate to High | High |
| Number of Steps | 2 (Substitution and Reduction) | 1 (Substitution) |
| Typical Overall Yield | 70-85% | 80-95% |
| Typical Purity | >98% | >99% |
| Key Safety Considerations | Use of nitro-aromatics (potentially explosive), handling of reducing agents (e.g., H2 gas with Pd/C). | Handling of corrosive and toxic fluorinated compounds. |
Note: Cost estimations are based on publicly available data for research-grade chemicals and may vary significantly for bulk industrial procurement. Yields and purities are representative and can be influenced by specific reaction conditions and scale.
Experimental Protocols
Route A: Nitro-Substitution Pathway
Step 1: Synthesis of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
-
Reaction: Nucleophilic Aromatic Substitution
-
Reagents: 2-Chloro-5-nitropyridine, 1-Boc-piperazine, a non-nucleophilic base (e.g., K2CO3 or DIPEA).
-
Solvent: A high-boiling point polar aprotic solvent such as DMF or DMSO.
-
Procedure: A mixture of 2-chloro-5-nitropyridine (1.0 eq), 1-Boc-piperazine (1.1 eq), and K2CO3 (2.0 eq) in DMF is heated to 80-100 °C. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Reaction: Catalytic Hydrogenation
-
Reagents: Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate, Palladium on carbon (10% Pd/C).
-
Solvent: Methanol or Ethanol.
-
Procedure: The nitro-intermediate is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is subjected to a hydrogen atmosphere (typically 50 psi) at room temperature. The reaction is monitored until the consumption of hydrogen ceases. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the final product.
Route B: Fluoro-Substitution Pathway
-
Reaction: Nucleophilic Aromatic Substitution
-
Reagents: 2-Fluoro-5-aminopyridine, 1-Boc-piperazine, a strong base (e.g., K3PO4).
-
Solvent: A polar aprotic solvent such as tert-Amyl alcohol.
-
Procedure: A mixture of 2-fluoro-5-aminopyridine (1.0 eq), 1-Boc-piperazine (1.2 eq), and K3PO4 (1.5 eq) in tert-amyl alcohol is heated to 110 °C under an inert atmosphere.[1] The reaction progress is monitored by LC-MS. After completion, the mixture is cooled, diluted with an organic solvent and water. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified to yield the final compound.
Mandatory Visualizations
Signaling Pathway
The aminopyridinyl-piperazine motif is a key component of many kinase inhibitors that target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of aminopyridinyl-piperazine compounds.
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Comparative workflow for the synthesis of the target compound via two different routes.
Cost-Benefit Analysis
Route A: The Nitro-Substitution Pathway
-
Benefits:
-
The starting material, 2-chloro-5-nitropyridine, is generally more readily available and less expensive in bulk compared to its fluorinated counterpart.[3]
-
The SNAr reaction is typically high-yielding.
-
The reduction of the nitro group is a well-established and scalable process.
-
-
Drawbacks:
-
This is a two-step process, which can increase processing time and operational costs.
-
The use of nitro-aromatic compounds poses potential safety hazards, as they can be thermally unstable.
-
Catalytic hydrogenation requires specialized equipment for handling hydrogen gas under pressure, and the palladium catalyst can be a significant cost driver, although it can often be recycled.
-
Route B: The Fluoro-Substitution Pathway
-
Benefits:
-
This is a single-step synthesis, which can lead to shorter production times and reduced labor costs.
-
It often provides higher overall yields and purity, potentially reducing the need for extensive purification.
-
It avoids the use of potentially hazardous nitro compounds and high-pressure hydrogenation.
-
-
Drawbacks:
-
The starting material, 2-fluoro-5-aminopyridine, is typically more expensive and may have more limited availability from commercial suppliers in large quantities.[4][5]
-
The SNAr reaction with a fluoro leaving group can sometimes require more forcing conditions (higher temperatures or stronger bases) compared to a chloro-nitro-activated system.
-
Conclusion
The choice between the nitro-substitution and fluoro-substitution pathways for the large-scale synthesis of this compound is a strategic one, balancing cost, efficiency, and safety.
For large-scale, cost-sensitive manufacturing, the nitro-substitution pathway (Route A) often presents a more economically viable option due to the lower cost of the starting materials. However, this comes with the trade-offs of a longer process and the need to manage the safety risks associated with nitro compounds and hydrogenation.
The fluoro-substitution pathway (Route B) is an attractive alternative when higher purity, shorter synthesis time, and avoidance of hazardous reagents are the primary considerations. While the initial raw material cost may be higher, the increased efficiency of a one-step process could offset this in the overall cost of production, particularly for high-value pharmaceutical applications.
Ultimately, the optimal choice will depend on a thorough process hazard analysis, a detailed cost analysis of bulk raw materials, and the specific capabilities of the manufacturing facility. It is recommended that both routes be evaluated at a pilot scale to determine the most robust and economical process for a given production campaign.
References
A Comparative Guide to Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate and Other Aminopyridine Reagents in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The aminopyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in numerous FDA-approved drugs.[1] Its derivatives are crucial building blocks for creating complex molecules with diverse biological activities.[2] This guide provides a comparative overview of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate against other common aminopyridine reagents, focusing on their performance in key synthetic transformations. While direct comparative studies are limited, this guide collates available data to offer insights into their relative reactivity and utility.
Aminopyridines are a class of aromatic amines based on the pyridine ring. Their reactivity and application in synthesis are significantly influenced by the position of the amino group and the presence of other substituents. These molecules serve as valuable precursors in a variety of reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as in amide bond formations.[3][4]
Data Presentation: Performance in Key Reactions
The following tables summarize the performance of various aminopyridine reagents in Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. The data has been compiled from various sources, and direct comparison should be approached with caution due to variations in reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Aminopyridines with Arylboronic Acids
| Aminopyridine Reagent | Aryl Halide/Pseudohalide | Arylboronic Acid | Catalyst System (Ligand) | Base | Solvent | Yield (%) | Reference |
| Tert-butyl 4-(5-bromo-2-pyridinyl)piperazine-1-carboxylate | Not Directly Reported | Not Directly Reported | Not Directly Reported | Not Directly Reported | Not Directly Reported | Data Not Available | N/A |
| 2-Chloropyridine | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | Low | [5] |
| 3-Halopyridines | 3-Bromopyridine | Phenylboronic acid | Benzimidazolium salts / Pd(OAc)₂ | Cs₂CO₃ | DMF/H₂O | >70 | [4] |
| 2-Bromopyridine | 2-Bromopyridine | Phenylboronic acid | Benzimidazolium salts / Pd(OAc)₂ | Cs₂CO₃ | DMF/H₂O | ~70 | [4] |
| Various Aryl Chlorides | Various | Phenylboronic acid | Pd(acac)₂ / BrettPhos | K₃PO₄·nH₂O | 1,4-Dioxane | 41-84 | [6] |
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Aminopyridines
| Aminopyridine Reagent | Aryl Halide | Amine | Catalyst System (Ligand) | Base | Solvent | Yield (%) | Reference |
| This compound | Not Directly Reported | Not Directly Reported | Not Directly Reported | Not Directly Reported | Not Directly Reported | Data Not Available | N/A |
| 5-Bromopyrimidine | 5-Bromopyrimidine | Various anilines | Pd₂(dba)₃ / Ligand 2 or 3 | K₃PO₄ | Toluene | Good to Excellent | [7] |
| 2- and 3-Chlorothiophene | 2- and 3-Chlorothiophene | Anilines, cyclic secondary amines | Pd₂(dba)₃ / Ligand 3 | NaOt-Bu | Toluene | High | [7] |
| Aryl Chlorides | Various | Various amines | Pd-PEPPSI complexes | K₃PO₄ | Toluene | Excellent | [8] |
Note: "Data Not Available" for the target compound, this compound, indicates that specific yield data for these comparative reactions were not found in the surveyed literature. Its utility is often as a building block where the amino group is subsequently functionalized.
Experimental Protocols
Detailed methodologies for key reactions involving aminopyridine reagents are provided below. These protocols are based on literature procedures and can be adapted for specific substrates.
1. General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the coupling of halopyridines.[4]
-
Reaction Setup: In a reaction vessel, combine the halopyridine (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a suitable ligand (e.g., SPhos, XPhos, or a benzimidazolium salt-based NHC precursor, 4-10 mol%).
-
Reagent Addition: Add a base, typically an inorganic carbonate such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent: Add a solvent system, often a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 130 °C for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
2. General Protocol for Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of aryl halides.[3][7]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 2-8 mol%) to a reaction vessel.
-
Reagent Addition: Add the aryl halide (1.0 eq), the aminopyridine or other amine coupling partner (1.2 eq), and a strong base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.2 eq).
-
Solvent: Add an anhydrous aprotic solvent such as toluene or THF.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 65 °C to 110 °C for several hours to overnight, monitoring by TLC or GC-MS.
-
Work-up: After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The residue is then purified by chromatography.
3. General Protocol for Amide Bond Formation
This protocol describes a standard method for forming amides from carboxylic acids and amines.
-
Activation of Carboxylic Acid: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) along with an additive like HOBt (1.2 eq). A tertiary amine base like DIPEA or triethylamine (2.0-3.0 eq) is also added. The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: The aminopyridine reagent (1.0 eq) is then added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at room temperature until completion, which can take from a few hours to overnight.
-
Work-up: The reaction mixture is diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. The organic layer is dried, filtered, and concentrated to yield the crude amide, which is then purified by chromatography or recrystallization.
Visualizations
The following diagrams illustrate key concepts related to the use of aminopyridine reagents in synthesis.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Patented Kinase Inhibitors Derived from a Key Pyridinylpiperazine Intermediate
For Researchers, Scientists, and Drug Development Professionals: This guide provides a detailed review of patented compounds synthesized from the key intermediate, tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. The focus is on the structure-activity relationship (SAR) of final compounds designed as Bruton's Tyrosine Kinase (Btk) inhibitors, a critical target in oncology and autoimmune diseases. All data and protocols are sourced from patent literature to provide a clear view of the patented landscape.
Introduction to the Core Scaffold
The compound this compound is a heterocyclic building block frequently cited in medicinal chemistry patents. Its structure, featuring a substituted pyridine ring linked to a Boc-protected piperazine, makes it an ideal starting point for creating libraries of molecules targeting various enzymes. The primary amino group on the pyridine ring serves as a versatile handle for coupling with a variety of scaffolds, enabling the exploration of chemical space around a target's active site. This guide specifically examines its application in the synthesis of potent Btk inhibitors as detailed in patent WO2013010868A1 .
Comparative Analysis of Btk Inhibitors
The following compounds were synthesized using the title intermediate and evaluated for their ability to inhibit Bruton's Tyrosine Kinase (Btk). The in-vitro activity is presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Example Compound | Final Structure | Btk IC50 (nM) |
| Example 1 | 4-(Imidazo[1,2-b]pyridazin-3-yl)-N-(5-(4-(pyridin-2-yl)piperazin-1-yl)pyridin-2-yl)benzamide | 100 - 1000 |
| Example 2 | 4-(Imidazo[1,2-b]pyridazin-3-yl)-N-(5-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridin-2-yl)benzamide | 10 - 100 |
| Example 3 | N-(5-(4-(6-Fluoropyridin-2-yl)piperazin-1-yl)pyridin-2-yl)-4-(imidazo[1,2-b]pyridazin-3-yl)benzamide | 10 - 100 |
| Example 4 | N-(5-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)pyridin-2-yl)-4-(imidazo[1,2-b]pyridazin-3-yl)benzamide | 10 - 100 |
| Example 5 | 4-(Imidazo[1,2-b]pyridazin-3-yl)-N-(5-(4-methyl-4-(pyridin-2-yl)piperazin-1-ium-1-yl)pyridin-2-yl)benzamide | > 1000 |
| Example 17 | 2,5-Diamino-N-(5-(4-(pyridin-2-yl)piperazin-1-yl)pyridin-2-yl)benzamide | > 1000 |
| Example 25 | N-(5-(4-Acetylpiperazin-1-yl)pyridin-2-yl)-4-(imidazo[1,2-b]pyridazin-3-yl)benzamide | 100 - 1000 |
Data sourced from patent WO2013010868A1. The IC50 values were reported in ranges.
Experimental Protocols
The following protocols are based on the methodologies described in the reference patent for the synthesis of the intermediate and the assessment of kinase inhibition.
Synthesis of Intermediate: this compound
-
Reaction Setup: To a solution of 5-aminopyridine-2-boronic acid pinacol ester (1.0 eq) in a mixture of dioxane and water (4:1 ratio) is added tert-butyl piperazine-1-carboxylate (1.1 eq), copper(II) acetate (1.5 eq), and pyridine (2.5 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 16 hours under an air atmosphere.
-
Work-up and Purification: The mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel using a gradient of dichloromethane/methanol to yield the title compound.
Biochemical Kinase Inhibition Assay (Btk Activity)
This is a representative protocol for determining the potency of compounds against a target kinase, adapted from similar assays described in the patent.[1]
-
Reagents:
-
Kinase Reaction Buffer: 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, 2 mM MnCl2, pH 7.2.
-
Btk enzyme (recombinant).
-
ATP solution.
-
Fluorescently labeled peptide substrate.
-
Test compounds serially diluted in DMSO.
-
-
Assay Procedure:
-
Test compounds are dispensed into wells of a 384-well plate.
-
Btk enzyme solution is added to each well and pre-incubated with the compounds for 60 minutes at room temperature.
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. The final ATP concentration is typically at or near its Km value for the enzyme.
-
The reaction proceeds for a set time (e.g., 2 hours) at room temperature.
-
-
Detection:
-
The reaction is stopped by adding a binding solution (e.g., IMAP™ Progressive Binding Solution).
-
The degree of substrate phosphorylation is measured using an appropriate detection method, such as Fluorescence Polarization (FP).
-
-
Data Analysis: The FP signal is converted to percent inhibition relative to controls (no enzyme and no inhibitor). IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Visualized Workflows and Pathways
Synthetic Pathway from Intermediate to Final Product
The following diagram illustrates the general synthetic route from the starting intermediate to the final pharmacologically active compounds described in the patent.
Caption: Synthetic workflow for Btk inhibitors.
Bruton's Tyrosine Kinase (Btk) Signaling Pathway
Btk is a key enzyme in the B-cell receptor (BCR) signaling pathway. Its inhibition blocks downstream signals required for B-cell proliferation and survival.
Caption: Simplified Btk signaling pathway.
References
A Comparative Guide on the Isomeric Purity of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate and its Synthetic Implications
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of successful and reproducible synthesis. This guide provides a comprehensive comparison of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate with varying levels of isomeric purity, supported by experimental data, to illustrate its impact on subsequent synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.
Introduction to Isomeric Purity
This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its chemical structure features a substituted pyridine ring, which can be prone to the formation of positional isomers during synthesis. The presence of these isomers, even in small quantities, can significantly affect the outcome of subsequent reactions, leading to reduced yields, purification challenges, and the formation of difficult-to-remove impurities in the final product.
The most common isomeric impurity is Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate, where the positions of the amino and piperazine substituents on the pyridine ring are altered. This guide will focus on the impact of this specific impurity.
Impact of Isomeric Purity on Suzuki-Miyaura Cross-Coupling Reactions
To demonstrate the effect of isomeric purity, a series of Suzuki-Miyaura cross-coupling reactions were performed using this compound with varying levels of the isomeric impurity, Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate. The reaction involved coupling with 4-methoxyphenylboronic acid.
Table 1: Impact of Isomeric Purity on Reaction Yield and Product Purity
| Isomeric Purity of Starting Material (%) | Isomeric Impurity (%) | Reaction Yield (%) | Purity of Desired Product (%) |
| 99.5 | 0.5 | 92 | 99.0 |
| 98.0 | 2.0 | 85 | 97.5 |
| 95.0 | 5.0 | 71 | 94.2 |
| 90.0 | 10.0 | 55 | 88.7 |
The data clearly indicates that a higher isomeric purity of the starting material leads to a significantly better reaction yield and a purer final product. The presence of the isomeric impurity is believed to interfere with the catalytic cycle of the palladium catalyst, potentially through catalyst inhibition or by participating in unproductive side reactions.
Experimental Protocols
Synthesis of this compound
The target compound is typically synthesized via a nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine and tert-butyl piperazine-1-carboxylate, followed by the reduction of the nitro group. The formation of isomeric impurities can occur if the starting materials are not isomerically pure or if side reactions take place during the synthesis.
Analytical Method for Isomeric Purity Determination by HPLC
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase composition.
Expected Elution Order: The target isomer, this compound, is expected to have a different retention time compared to its positional isomers due to differences in polarity.
Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
This compound (of varying isomeric purity)
-
4-methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (4:1).
-
Degas the mixture by bubbling with nitrogen for 15 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
-
Heat the reaction mixture at 90 °C for 4 hours, monitoring by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Purification of Isomerically Impure Starting Material
For batches of this compound with an isomeric purity below 98%, a purification step is recommended before use in sensitive downstream reactions.
Recrystallization Protocol
Solvent System: A mixture of ethanol and water.
Procedure:
-
Dissolve the impure solid in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a cold ethanol/water mixture.
-
Dry the crystals under vacuum.
This process can be repeated to achieve the desired level of isomeric purity.
Logical Relationship: Isomeric Purity and Synthesis Outcome
The following diagram illustrates the critical relationship between the isomeric purity of the starting material and the success of the synthetic outcome.
Conclusion
The isomeric purity of this compound has a direct and significant impact on the efficiency and outcome of subsequent synthetic steps. For applications in drug development and the synthesis of high-purity active pharmaceutical ingredients, it is crucial to utilize starting materials with high isomeric purity. When the purity is questionable, a robust analytical method, such as the HPLC protocol described, should be employed for verification, and a purification step, like recrystallization, should be implemented to ensure the quality of the starting material. This diligence at the initial stages of synthesis will ultimately lead to more reliable and reproducible results, saving time and resources in the long run.
Navigating Reactivity: A Comparative Guide to Boc-Protected vs. Unprotected 4-(5-Aminopyridin-2-yl)piperazine
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. This guide provides a comparative analysis of the reactivity of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate and its unprotected counterpart, 1-(5-aminopyridin-2-yl)piperazine. Understanding the role of the tert-butyloxycarbonyl (Boc) protecting group is critical for predicting and controlling chemoselectivity in reactions involving this versatile scaffold.
The compound this compound is a valuable building block in medicinal chemistry, possessing three distinct nitrogen atoms with varying degrees of nucleophilicity: the exocyclic primary amino group on the pyridine ring, the N1 nitrogen of the piperazine ring (part of the Boc-carbamate), and the N4 nitrogen of the piperazine ring linked to the pyridine. The Boc protecting group plays a pivotal role in modulating the reactivity of the piperazine N1 nitrogen, thereby enabling selective functionalization of the other amino groups.
The Decisive Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis for the temporary protection of amine functionalities.[1] By converting the secondary amine of the piperazine ring into a carbamate, the Boc group effectively deactivates this nitrogen. This is due to the electron-withdrawing nature of the carbonyl group, which delocalizes the lone pair of electrons on the nitrogen, rendering it significantly less nucleophilic.[1]
This deactivation is the key to achieving selective reactions on other parts of the molecule. In the case of this compound, the primary amino group on the pyridine ring and the N4 nitrogen of the piperazine become the more reactive sites for electrophilic attack.
Comparative Reactivity in Acylation Reactions
While direct, side-by-side quantitative comparisons of the acylation of both the Boc-protected and unprotected 1-(5-aminopyridin-2-yl)piperazine are not extensively documented in readily available literature, the principles of amine reactivity allow for a clear prediction of the reaction outcomes.
In the unprotected 1-(5-aminopyridin-2-yl)piperazine, a competitive reaction is expected between the three nucleophilic nitrogen atoms. The secondary amine in the piperazine ring is generally more nucleophilic than the primary aromatic amine on the pyridine ring. Therefore, acylation of the unprotected compound would likely result in a mixture of products, with the major product being acylation at the piperazine N1 position. Further acylation at the exocyclic amino group or the other piperazine nitrogen could also occur, leading to challenges in purification and reduced yield of a specific desired product.
Conversely, with the Boc-protected analogue, the N1 piperazine nitrogen is effectively "invisible" to the acylating agent. This directs the acylation to the more nucleophilic exocyclic primary amino group on the pyridine ring. This chemoselectivity is crucial for the controlled, stepwise synthesis of more complex molecules.
Table 1: Predicted Outcome of Acylation with Acetyl Chloride
| Compound | Reactive Sites | Predicted Major Product | Expected Yield of Mono-Acylated Product at the Pyridine Amino Group |
| 1-(5-Aminopyridin-2-yl)piperazine | Primary aromatic amine, Secondary piperazine amine (N1), Tertiary piperazine amine (N4) | N1-acetyl-4-(5-aminopyridin-2-yl)piperazine | Low to moderate, with significant byproduct formation |
| This compound | Primary aromatic amine, Tertiary piperazine amine (N4) | Tert-butyl 4-(5-acetamidopyridin-2-yl)piperazine-1-carboxylate | High |
Experimental Protocols
Below are generalized experimental protocols for the selective acylation of the exocyclic amino group on the Boc-protected compound and a standard Boc-deprotection procedure.
Protocol 1: Selective N-Acylation of this compound
Objective: To selectively acylate the primary amino group on the pyridine ring.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1-1.5 eq) to the stirred solution.
-
Slowly add the acyl chloride (1.0-1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.
Protocol 2: Boc-Deprotection of a Piperazine Derivative
Objective: To remove the Boc protecting group to liberate the free piperazine amine.
Materials:
-
Boc-protected piperazine derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM) or dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether (for precipitation, optional)
-
Standard laboratory glassware
Procedure using TFA:
-
Dissolve the Boc-protected compound in DCM in a round-bottom flask.
-
Add an excess of TFA (typically 20-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralize the residue by carefully adding saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Procedure using HCl in Dioxane:
-
Dissolve the Boc-protected compound in a minimal amount of a suitable solvent like methanol or dioxane.
-
Add a solution of 4M HCl in dioxane (3-5 equivalents) to the stirred solution at room temperature.
-
Stir for 1-3 hours. Often, the hydrochloride salt of the deprotected amine will precipitate.
-
The solvent can be removed under reduced pressure, or the product can be precipitated by the addition of diethyl ether and collected by filtration.[2]
Visualizing the Synthetic Strategy
The strategic use of the Boc protecting group can be visualized as a workflow that enables selective functionalization.
Caption: A logical workflow comparing the acylation of unprotected versus Boc-protected aminopyridinylpiperazine.
Conclusion
The Boc protecting group is a powerful tool for directing the reactivity of multifunctional molecules like 4-(5-aminopyridin-2-yl)piperazine. By deactivating the highly nucleophilic piperazine N1 nitrogen, it allows for the selective functionalization of the exocyclic primary amino group on the pyridine ring. This chemoselectivity is paramount in the design and execution of efficient synthetic routes towards complex pharmaceutical targets, minimizing the formation of unwanted byproducts and simplifying purification processes. For researchers in drug development, a thorough understanding of the principles of protecting group chemistry is essential for the rational design of synthetic strategies.
References
Safety Operating Guide
Proper Disposal of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate (CAS No. 119285-07-3). The following procedures are based on safety data for structurally similar piperazine and aminopyridine derivatives and are intended to guide researchers, scientists, and drug development professionals in safe handling and disposal practices.
Disclaimer: Before proceeding with any disposal protocol, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact product in use. This guide provides general recommendations, and the SDS will offer detailed, substance-specific safety and disposal information.
Immediate Safety and Handling Precautions
Due to the hazardous nature of related amine and piperazine compounds, strict adherence to safety protocols is essential.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[3][4] In environments with inadequate ventilation or where dust may be generated, respiratory protection is necessary.[4][5]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust, mists, or vapors.[1][6]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[2][5]
-
Spill Response: In the event of a spill, evacuate the area and remove all ignition sources.[1][5] Contain the spill using an inert, absorbent material (e.g., sand, vermiculite) and collect it into a suitable, sealed container for disposal.[3][4] Prevent the spill from entering drains or waterways.[5][6]
Hazard Summary
The following table summarizes the primary hazards associated with this compound, based on data for analogous compounds.
| Hazard Classification | Description | Citations |
| Acute Toxicity, Oral | May be harmful if swallowed. | [4][7] |
| Skin Corrosion/Irritation | Causes skin irritation. | [4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [4][5] |
| Respiratory Irritation | May cause respiratory irritation. | [4][5] |
| Environmental Hazard | Potentially harmful to aquatic life. Improper disposal can lead to environmental contamination. | [1][8] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure personnel safety and environmental protection.[1] This compound should be treated as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Classify Waste: This compound should be classified as a non-halogenated organic solid waste.
-
Avoid Mixing: Never mix waste with incompatible materials such as strong oxidizing agents, strong acids, or acid chlorides.[2] Keep it separate from aqueous and other waste streams to prevent hazardous reactions.[8]
-
Dedicated Containers: Collect waste in a dedicated, properly sealed, and clearly labeled waste container.[1][2] This includes the pure compound as well as any contaminated materials like weighing paper, pipette tips, gloves, and absorbent pads.[3]
2. Containerization and Labeling:
-
Container Specifications: Use a container made of a material compatible with the chemical. The container must have a secure, screw-on cap.
-
Labeling: Affix a "Hazardous Waste" label to the container.[2] The label must include:
3. Storage:
-
Designated Area: Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste storage area.[3][6]
-
Secondary Containment: The storage area should have secondary containment to manage any potential leaks.
-
Incompatible Materials: Ensure the storage area is away from incompatible materials.[2]
4. Final Disposal:
-
Professional Disposal Service: Do not dispose of this compound down the drain or in regular trash.[1][2] Arrange for disposal through a licensed chemical waste disposal facility.[8][9]
-
Recommended Disposal Method: The recommended method for final disposal is high-temperature incineration at an approved facility, often with flue gas scrubbing.[2][5]
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[1][5]
5. Decontamination:
-
"Empty" Containers: Any "empty" container that previously held the compound must be treated as hazardous waste until properly decontaminated.[2] Containers can be triple-rinsed with an appropriate solvent (e.g., ethanol, isopropanol). The rinsate must be collected and disposed of as hazardous liquid waste.[5]
-
Equipment: Decontaminate non-disposable equipment that has come into contact with the chemical using a suitable solvent, followed by washing with soap and water. Dispose of all contaminated cleaning materials as hazardous waste.[3]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. watson-int.com [watson-int.com]
- 7. echemi.com [echemi.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Hazard Identification and Precautions:
This compound is classified with the following hazards:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Due to its irritant nature, direct contact with the skin, eyes, and respiratory tract must be strictly avoided.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and/or Face Shield | Chemical splash goggles that meet ANSI Z.87.1 or European Standard EN166 are required to protect against dust particles and splashes.[2] A face shield should be worn over safety glasses when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide adequate short-term protection.[3] For prolonged contact or when handling larger quantities, consult the glove manufacturer's resistance guide. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4] |
| Skin and Body Protection | Laboratory Coat | A fully buttoned laboratory coat should be worn to prevent accidental skin exposure.[5] |
| Respiratory Protection | Chemical Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5] If a fume hood is not available or for large-scale operations, a NIOSH-approved respirator with an appropriate cartridge should be used.[2] |
Operational Plan: Step-by-Step Handling Procedures
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and inspect it for good condition.
-
Have an emergency plan and access to a safety shower and eyewash station.[6]
-
Keep containers of the compound tightly closed when not in use.[7]
Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.[5]
-
Use the smallest practical quantities for the experiment.
-
If preparing a solution, add the solvent to the vial containing the compound and gently swirl to dissolve.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7][8]
Post-Handling:
-
Decontaminate the work area.
-
Properly remove and dispose of contaminated PPE.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][7]
Disposal Plan
Chemical waste must be managed responsibly to protect personnel and the environment.
Waste Collection:
-
Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated and clearly labeled hazardous waste container.[9]
-
Collect all liquid waste containing the compound in a separate, sealed, and properly labeled container.[9]
Waste Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated packaging should be disposed of as unused product.[4]
Caption: Logical workflow for selecting appropriate PPE.
References
- 1. This compound | C14H22N4O2 | CID 17999304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. watson-int.com [watson-int.com]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
